molecular formula C12H16O3 B3057649 Tert-butyl 4-methoxybenzoate CAS No. 833-79-4

Tert-butyl 4-methoxybenzoate

Cat. No.: B3057649
CAS No.: 833-79-4
M. Wt: 208.25 g/mol
InChI Key: VGNDQTDDMDZSAK-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxybenzoate (CAS 833-79-4) is a high-purity specialty chemical ester supplied for research and further manufacturing applications. With a molecular formula of C12H16O3 and a molecular weight of 208.26 g/mol , this compound serves as a valuable synthetic intermediate and building block in organic chemistry. Its structure, featuring both a methoxybenzoate and a tert-butyl group, is of significant interest in the development of more complex molecules. The tert-butyl group is widely recognized in research for its ability to impart steric hindrance, which can enhance the stability of a molecule and protect functional groups during complex multi-step synthesis . This makes the reagent particularly useful in exploratory chemistry for pharmaceuticals and advanced materials. It is recommended for use as a precursor in the synthesis of fragrances, flavors, and other fine chemicals . As a member of the tert-butyl phenolic compound family, it also holds potential for investigation in applications such as stabilizers and antioxidants in polymers and lubricants . This product is offered with a guaranteed purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDQTDDMDZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500291
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-79-4
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-methoxybenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl 4-methoxybenzoate

Abstract

This compound, identified by CAS Number 833-79-4, is a valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1] As a derivative of 4-methoxybenzoic acid (p-anisic acid), it incorporates a tert-butyl ester functional group, which serves as a robust protecting group for the carboxylic acid. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key applications in research and development, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.

Core Properties and Identification

This compound is a benzoate ester characterized by a methoxy substituent at the para position of the benzene ring and a tert-butyl group forming the ester. These structural features dictate its physical properties and chemical reactivity.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 833-79-4[1]
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless liquid[2]
XLogP3 3.3[1]
Chemical Identifiers
  • SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)OC[1]

  • InChI: InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3[1]

  • InChIKey: VGNDQTDDMDZSAK-UHFFFAOYSA-N[1]

  • Synonyms: 4-methoxy-benzoic acid tert-butyl ester, t-butyl-4-methoxybenzoate[1]

Synthesis and Mechanistic Insights

The synthesis of tert-butyl esters, such as this compound, often requires conditions that avoid the strongly acidic environments typically used for esterification, due to the propensity of the tert-butyl cation to undergo elimination. A highly effective and common laboratory-scale method is the transesterification of a more common ester (e.g., methyl or ethyl ester) using a strong, non-nucleophilic base.

Synthetic Protocol: Transesterification via Sodium Tert-butoxide

This protocol describes the synthesis from a precursor ester, such as methyl 4-methoxybenzoate, using sodium tert-butoxide. The choice of a strong base like NaOtBu is critical; it is sufficiently basic to deprotonate tert-butanol (formed in situ or present as an impurity), driving the equilibrium towards the desired product without acting as a competing nucleophile. Toluene is an excellent solvent choice due to its relatively high boiling point and its inability to participate in the reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry toluene (5 mL per 1 mmol of starting ester).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (2.5 equivalents) to the stirred solvent.

  • Substrate Addition: Add the starting ester (e.g., methyl 4-methoxybenzoate) (1.0 equivalent) to the suspension.

  • Reaction: Allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a 5% aqueous HCl solution to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).

  • Workup: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the pure this compound.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Methyl 4-methoxybenzoate in Toluene C Stir at RT 3-4 hours A->C B Sodium tert-butoxide (NaOtBu) B->C D Quench with 5% HCl C->D E Extract with Et2O D->E F Dry (Na2SO4) & Concentrate E->F G Silica Gel Chromatography F->G H Pure tert-butyl 4-methoxybenzoate G->H

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of the tert-butyl ester group in this compound is its function as a protecting group for the carboxylic acid. This functionality is crucial in multi-step syntheses where the carboxylic acid might interfere with subsequent reactions.

The Tert-butyl Ester as a Protecting Group

The tert-butyl group provides significant steric hindrance, which protects the carbonyl from nucleophilic attack under basic or neutral conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) via a mechanism that involves the formation of a stable tert-butyl cation.[3] This orthogonality makes it an ideal protecting group in syntheses where other functional groups might be sensitive to the conditions required to remove other types of esters (e.g., saponification for methyl or ethyl esters).

In drug development, the introduction of a tert-butyl group can also enhance a molecule's lipophilicity, which may improve its pharmacokinetic profile by increasing its ability to cross cell membranes. The 4-methoxybenzoate scaffold itself is a common structural motif in biologically active compounds.[4]

G A Carboxylic Acid (R-COOH) B Protected Acid (R-COOtBu) A->B Protection C Reaction on 'R' group (Base/Neutral Conditions) B->C D Modified Protected Acid (R'-COOtBu) C->D E Deprotection (Acidic Conditions) D->E F Final Product (R'-COOH) E->F

Caption: The logic of a tert-butyl ester protecting group strategy.

Role as a Synthetic Intermediate

This compound serves as a key building block for more complex molecules. For instance, derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have been synthesized and evaluated for their potential as anti-cancer agents, highlighting the relevance of this structural class in pharmaceutical research.[5] The ability to selectively deprotect the tert-butyl ester allows for the carboxylic acid to be converted into other functional groups, such as amides or other esters, which is a cornerstone of modern medicinal chemistry.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. It will show a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.58 ppm. The three protons of the methoxy group will appear as a singlet around 3.84 ppm. The aromatic protons will appear as two doublets in the range of 6.84-7.95 ppm, characteristic of a 1,4-disubstituted benzene ring.[2]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80.6 ppm and the methyl carbons at 28.4 ppm. The methoxy carbon appears at approximately 55.5 ppm. The aromatic carbons and the carbonyl carbon will appear further downfield, with the carbonyl signal typically around 165.7 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch of the ester at approximately 1710-1730 cm⁻¹. Strong C-O stretching bands will also be visible in the 1100-1300 cm⁻¹ region.

Safety and Handling

While specific hazard data for this compound is limited, general precautions for handling similar chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

  • Hazards: While not extensively classified, related compounds like tert-butyl benzoates can be harmful if inhaled and may cause skin irritation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a synthetically versatile compound whose value lies primarily in the protective nature of its tert-butyl ester group. Its straightforward synthesis and predictable reactivity make it an important intermediate for researchers in organic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12493228, this compound. Retrieved from [Link].

  • Supplementary Information for a research article. (n.d.). General procedure for the synthesis of t-butyl ester 2.
  • Matrix Fine Chemicals. (n.d.). 1-TERT-BUTYL-4-METHOXYBENZENE. Retrieved from [Link].

  • Safety Data Sheet. (2025). According to REACH Regulation (EC) No 1907/2006.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • College of Pharmacy, University of Baghdad. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. Retrieved from [Link].

  • PubChemLite. (n.d.). 4-tert-butylphenyl 4-methoxybenzoate (C18H20O3).
  • ChemWhat. (2025). butyl 4-methoxybenzoate. Retrieved from [Link].

  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link].

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol.
  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, butyl ester (CAS 6946-35-6). Retrieved from [Link].

  • Safety Data Sheet. (2025). 2(3)-tert-Butyl-4-methoxyphenol.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Cameo Chemicals. (n.d.). TERT-BUTYL PEROXYBENZOATE.
  • ChemBK. (2024). 4-Methoxy-tert-butylbenzene. Retrieved from [Link].

  • Deiters, A. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Google Patents. (2021). new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link].

  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate. Retrieved from [Link].

  • ECHA. (n.d.). 4-tert-butyl-3-methoxybenzoic acid. Retrieved from [Link].

Sources

Physical and chemical properties of tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 4-Methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, an aromatic ester of significant interest in modern organic synthesis. The document details its physicochemical properties, spectroscopic signature, chemical reactivity, and established synthetic protocols. As a versatile intermediate, its tert-butyl ester functional group serves as a robust protecting group for the carboxylic acid, which is readily cleavable under acidic conditions. This property, combined with the electron-donating methoxy group on the aromatic ring, makes it a valuable building block in the synthesis of complex molecules, particularly within the realms of pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name This compound[1]
Synonyms 4-methoxy-benzoic acid tert-butyl ester, Benzoic acid, 4-methoxy-, 1,1-dimethylethyl ester[1]
CAS Number 833-79-4[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
InChIKey VGNDQTDDMDZSAK-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)OC[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, including its solubility, stability, and reactivity.

PropertyValueReference
Appearance Colorless liquid[2]
XLogP3 3.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum exhibits distinct signals corresponding to the aromatic, methoxy, and tert-butyl protons.[2]

    • δ 8.01–7.89 (m, 2H): These signals correspond to the two aromatic protons ortho to the electron-withdrawing ester carbonyl group.

    • δ 6.95–6.84 (m, 2H): These signals represent the two aromatic protons ortho to the electron-donating methoxy group.

    • δ 3.84 (s, 3H): A sharp singlet characteristic of the methoxy (–OCH₃) group protons.

    • δ 1.58 (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl (–C(CH₃)₃) group.

  • ¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.[2]

    • δ 165.7: Carbonyl carbon of the ester group.

    • δ 163.1: Aromatic carbon directly attached to the methoxy group.

    • δ 131.5: Aromatic carbons ortho to the ester group.

    • δ 124.6: Aromatic carbon attached to the ester group (ipso-carbon).

    • δ 113.5: Aromatic carbons ortho to the methoxy group.

    • δ 80.6: Quaternary carbon of the tert-butyl group attached to the ester oxygen.

    • δ 55.5: Carbon of the methoxy group.

    • δ 28.4: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound include:

  • ~1715 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

  • ~1610 and ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 and ~1100 cm⁻¹: Strong C–O stretching vibrations associated with the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected fragmentation pattern in electron ionization (EI) would prominently feature:

  • Loss of a tert-butyl radical (•C(CH₃)₃): This is a characteristic fragmentation for tert-butyl esters, leading to a significant peak at m/z 151, corresponding to the 4-methoxybenzoyl cation.

  • Molecular Ion (M⁺): A peak at m/z 208 corresponding to the parent molecule may be observed, though it might be of low intensity due to the lability of the tert-butyl group.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the tert-butyl ester and the methoxy-substituted aromatic ring.

Acid-Catalyzed Hydrolysis

The tert-butyl ester group is a widely used protecting group for carboxylic acids precisely because of its stability to many nucleophilic and basic conditions, yet its clean removal under acidic conditions.[3][4] The acid-catalyzed hydrolysis proceeds via a stable tert-butyl carbocation intermediate, regenerating the parent 4-methoxybenzoic acid and forming isobutylene. This reaction is fundamental to its application in multi-step synthesis.

Figure 1: Acid-Catalyzed Hydrolysis of this compound reactant tert-Butyl 4-Methoxybenzoate products 4-Methoxybenzoic Acid + Isobutylene reactant->products H⁺ (cat.) H₂O, Heat

Figure 1: Acid-Catalyzed Hydrolysis Workflow.
Synthesis via Transesterification

A common and efficient method for the preparation of this compound is the transesterification of a simpler ester (like a methyl or ethyl ester) of 4-methoxybenzoic acid using sodium tert-butoxide. This method leverages the strong basicity of the alkoxide to drive the equilibrium towards the formation of the more sterically hindered tert-butyl ester.[2]

Experimental Protocol: Synthesis of this compound

This section details a validated laboratory procedure for the synthesis of this compound, adapted from established literature.[2] The causality behind each step is explained to provide a deeper understanding of the process.

Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Suspend NaOtBu in Toluene add_ester Add Methyl 4-Methoxybenzoate start->add_ester stir Stir at Room Temp (3-4 h) add_ester->stir quench Quench with 5% HCl (aq) stir->quench extract Extract with Diethyl Ether (2x) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure tert-Butyl 4-Methoxybenzoate purify->product

Figure 2: Step-by-step synthesis workflow.

Materials:

  • Methyl 4-methoxybenzoate (1.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Toluene (anhydrous)

  • 5% Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend sodium tert-butoxide (2.5 equiv.) in anhydrous toluene.

    • Rationale: Toluene serves as an inert solvent. Sodium tert-butoxide is the alkoxide source for the transesterification reaction.[2]

  • Addition of Starting Material: Add the starting ester, for example, methyl 4-methoxybenzoate (1.0 equiv.), to the stirred suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The reaction proceeds at room temperature, driven by the alkoxide exchange.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding 5% aqueous HCl solution until the mixture is acidic.

    • Rationale: The acid neutralizes the excess sodium tert-butoxide, stopping the reaction and ensuring the product is in a neutral form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 10 mL for a 0.5 mmol scale).

    • Rationale: The organic product has high solubility in diethyl ether, allowing for its separation from the aqueous phase containing salts and other water-soluble components.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

    • Rationale: Removing residual water with Na₂SO₄ is crucial before solvent removal to prevent hydrolysis of the product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless liquid.[2]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate.

  • Protecting Group: In complex total synthesis, the carboxylic acid functional group often needs to be masked to prevent unwanted side reactions. The tert-butyl ester provides robust protection that can be selectively removed at a later stage.

  • Pharmaceutical Scaffolds: Anisole (methoxybenzene) derivatives are common scaffolds in medicinal chemistry. This compound provides a convenient starting point for building more complex molecules, where the ester can be hydrolyzed to the free acid or converted to other functional groups (e.g., amides) after other synthetic transformations have been performed.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from strong oxidizing agents and strong acids.[5][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined spectroscopic properties allow for straightforward characterization, and its chemical reactivity, particularly the acid-lability of the tert-butyl ester, provides a strategic advantage in multi-step organic synthesis. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

  • This compound | C12H16O3 | CID 12493228 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Supplementary Information for "Sodium t-Butoxide-Catalyzed Transesterification of Methyl Esters". (n.d.). Organic Letters. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. (2001). Environmental Science & Technology. [Link]

Sources

In-Depth Technical Guide: Spectroscopic Characterization of tert-Butyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the tert-butyl ester is a ubiquitous protecting group and structural motif due to its robust stability against nucleophiles and basic conditions, coupled with its facile orthogonal deprotection under mildly acidic conditions. tert-Butyl 4-methoxybenzoate (also known as tert-butyl p-anisate) serves as a highly functionalized building block in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, field-proven guide to the synthesis, isolation, and rigorous spectroscopic validation (NMR, IR, MS) of this compound. By detailing the causality behind experimental choices and the mechanistic origins of spectral signals, this guide serves as an authoritative reference for researchers requiring high-fidelity analytical data [1][1].

Chemical Identity and Properties

Before initiating synthetic or analytical workflows, establishing the baseline physicochemical properties of the target analyte is critical for anticipating chromatographic behavior and ionization potential[1].

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Monoisotopic Mass 208.1099 Da
CAS Registry Number 833-79-4
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)OC

Synthesis and Experimental Workflow

To acquire pristine spectroscopic data, the analyte must be synthesized and purified to >99% homogeneity. The Steglich esterification is the industry standard for synthesizing sterically hindered tert-butyl esters from their corresponding carboxylic acids.

Steglich Esterification Protocol

Mechanistic Rationale : The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent. However, the steric bulk of tert-butanol severely retards the nucleophilic attack on the intermediate O-acylisourea. To prevent the deleterious 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is subsequently trapped by tert-butanol.

  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.3 M.

  • Reagent Addition : Add tert-butanol (1.5 eq) and DMAP (0.1 eq). Stir until a homogenous solution is achieved.

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the activation barrier for the unwanted 1,3-rearrangement pathway, ensuring the O-acylisourea intermediate remains available for DMAP activation.

  • Coupling : Slowly add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.

  • Reaction Progression : Allow the system to warm to ambient temperature and stir for 12 hours. The reaction is self-validating; the formation of an insoluble white precipitate—dicyclohexylurea (DCU)—acts as a visual indicator of successful coupling.

  • Workup : Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to protonate and partition DMAP into the aqueous layer), saturated NaHCO₃ (to deprotonate and remove unreacted starting acid), and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate).

Workflow A 1. Synthesis (Esterification) B 2. Workup (Aqueous Wash) A->B C 3. Purification (Chromatography) B->C D 4. Characterization (NMR, IR, MS) C->D

Figure 1: Standard experimental workflow for the synthesis and spectroscopic validation.

High-Resolution Spectroscopic Data

The following spectral data represents the purified >99% compound, validated against primary literature standards [2][2].

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the definitive map of the molecule's electronic environment. The data below was acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.93 Doublet (d) 8.8 2H Ar-H (ortho to C=O)
6.88 Doublet (d) 8.8 2H Ar-H (ortho to OMe)
3.84 Singlet (s) - 3H -OCH

| 1.58 | Singlet (s) | - | 9H | -C(CH ₃)₃ |

Mechanistic Insight: The aromatic region exhibits a classic AA'BB' spin system (often simplified as an AB quartet), which is the absolute hallmark of a para-disubstituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group via resonance, which shields the adjacent ortho protons, pushing them upfield to 6.88 ppm. Conversely, the ester carbonyl is an electron-withdrawing group, deshielding its ortho protons and shifting them downfield to 7.93 ppm[3].

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm) Carbon Type Assignment
165.7 Quaternary (C=O) Ester Carbonyl
163.0 Quaternary (Ar-C) Ar-C -OMe
131.4 Methine (Ar-CH) Ar-C H (ortho to C=O, 2C)
124.5 Quaternary (Ar-C) Ar-C -COOtBu
113.4 Methine (Ar-CH) Ar-C H (ortho to OMe, 2C)
80.5 Quaternary (Aliphatic) -C (CH₃)₃
55.3 Methyl (Aliphatic) -OC H₃

| 28.2 | Methyl (Aliphatic) | -C(C H₃)₃ (3C) |

Infrared Spectroscopy (IR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy confirms the presence of key functional groups through their vibrational modes[2].

Table 3: Key IR Vibrational Frequencies (Film/Neat) [3]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Feature
2979, 2936 Medium C-H stretch Aliphatic tert-butyl & methoxy groups
1702 Strong C=O stretch Conjugated ester carbonyl
1607, 1510 Medium C=C stretch Aromatic ring breathing
1253, 1162 Strong C-O stretch Ester and ether linkages

| 849, 775 | Strong | C-H bend (oop) | para-Disubstituted benzene |

Mechanistic Insight: Standard aliphatic esters typically exhibit a C=O stretch around 1735 cm⁻¹. However, in this compound, the carbonyl is conjugated with the electron-rich aromatic ring. This conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower frequency (1702 cm⁻¹)[3].

Mass Spectrometry (MS)

Electron Ionization (EI, 70 eV) mass spectrometry provides structural confirmation through predictable fragmentation pathways driven by the relative stability of the resulting carbocations and radicals[4].

Table 4: Key EI-MS Fragments [4]

m/z Relative Abundance Ion Assignment Fragmentation Mechanism
208 Low [M]⁺• Molecular Ion
152 Medium [M - C₄H₈]⁺• Loss of isobutene (McLafferty-type)
135 High [M - •OtBu]⁺ α-Cleavage (Acylium ion formation)
107 Medium [M - •OtBu - CO]⁺ Loss of carbon monoxide from acylium

| 57 | Base Peak (100%) | [C₄H₉]⁺ | tert-Butyl cation formation |

MS_Frag M Molecular Ion [M]⁺• m/z 208 Acid 4-Methoxybenzoic Acid⁺• m/z 152 M->Acid - C₄H₈ (56 Da) McLafferty-type Acylium 4-Methoxybenzoyl Cation m/z 135 M->Acylium - •OtBu (73 Da) α-Cleavage tBu tert-Butyl Cation m/z 57 M->tBu - ArCOO• (151 Da) Aryl 4-Methoxyphenyl Cation m/z 107 Acylium->Aryl - CO (28 Da)

Figure 2: Proposed EI-MS fragmentation pathway of this compound.

References

  • National Center for Biotechnology Information (PubChem) . "this compound - CID 12493228." PubChem Database. URL:[Link]

  • Degennaro, L., et al. "A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors." Chemical Communications, 2016, 52, 9554-9557. Royal Society of Chemistry. URL:[Link]

Sources

Stability and reactivity of tert-butyl 4-methoxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of Tert-Butyl 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial intermediate and protecting group in organic synthesis, particularly within the pharmaceutical industry. Its utility is intrinsically linked to its stability under a range of chemical environments and its predictable reactivity, which allows for its selective removal. This guide provides a comprehensive technical overview of the stability and reactivity of this compound under various conditions, including acidic, basic, thermal, and photolytic stress. We will delve into the mechanistic underpinnings of its behavior, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Role of this compound in Modern Synthesis

The tert-butyl ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. Its popularity stems from a delicate balance: robust stability to a broad spectrum of reagents and reaction conditions, coupled with a susceptibility to cleavage under specific, typically acidic, conditions.[1][2][3] this compound, with its electron-donating methoxy group, presents specific electronic properties that influence its reactivity and stability. Understanding these nuances is paramount for its effective application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This guide will explore the stability profile of this compound, providing a framework for predicting its behavior and optimizing reaction conditions. Furthermore, we will examine its characteristic reactivity, focusing on its primary role as a protecting group and the methodologies for its selective deprotection.

Stability Profile of this compound

The stability of this compound is not absolute and is highly dependent on the experimental conditions. This section will dissect its behavior under acidic, basic, thermal, and photolytic stress.

Stability Under Acidic Conditions: A Controlled Lability

The defining characteristic of the tert-butyl ester protecting group is its lability under acidic conditions.[1][2] This susceptibility is the cornerstone of its utility, allowing for its selective removal in the presence of other functional groups.

Mechanism of Acid-Catalyzed Hydrolysis:

The cleavage of tert-butyl esters in acidic media proceeds through a unimolecular mechanism (AAL1). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, nucleophilic attack by water is disfavored. Instead, the protonated ester undergoes a rate-determining cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid.[1]

tert-Butyl_4-methoxybenzoate This compound Protonated_Ester Protonated Ester tert-Butyl_4-methoxybenzoate->Protonated_Ester + H+ tert-Butyl_Cation tert-Butyl Cation Protonated_Ester->tert-Butyl_Cation Slow 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid Protonated_Ester->4-Methoxybenzoic_Acid Products tert-Butanol + Isobutylene tert-Butyl_Cation->Products + H₂O - H+ H+ H+ H2O H₂O cluster_0 Aqueous Basic Conditions cluster_1 Non-Aqueous Basic Conditions Aqueous_Base This compound + NaOH (aq) No_Reaction No Reaction (Steric Hindrance) Aqueous_Base->No_Reaction NonAqueous_Base This compound + NaOH in MeOH/CH₂Cl₂ Saponification Saponification Products NonAqueous_Base->Saponification

Figure 2: Stability of this compound under basic conditions.

Thermal Stability: Understanding the Limits

Direct experimental data on the thermal decomposition of this compound is not readily available in the literature. However, insights can be gleaned from the thermal behavior of structurally related compounds. For instance, the anhydrous form of the parent carboxylic acid, 4-methoxybenzoic acid, is reported to be stable up to approximately 285°C. [4]The primary thermal degradation pathway for benzoic acid derivatives is decarboxylation to yield the corresponding aromatic compound. [4] For tert-butyl esters, thermal decomposition can also lead to the elimination of isobutylene and the formation of the carboxylic acid. The self-accelerating decomposition temperature (SADT) of a related compound, tert-butyl peroxybenzoate, is around 60°C, highlighting the thermal sensitivity of the peroxy linkage, which is absent in this compound. [5][6]It is reasonable to anticipate that this compound possesses significant thermal stability, with decomposition likely occurring at temperatures well above typical reaction conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the recommended technique.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting TGA curve.

Photolytic Stability: A Consideration for Light-Sensitive Applications

Specific studies on the photolytic stability of this compound are scarce. However, the presence of the 4-methoxybenzoyl chromophore suggests a potential for photosensitivity. The structurally related sunscreen agent, avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane), is known to undergo photodegradation, and its stability is highly dependent on the solvent. [7][8][9][10]Photodegradation of avobenzone can proceed through photoisomerization and/or photocleavage. [7] Given the structural similarities, it is prudent to consider the potential for photodegradation of this compound, especially when used in applications involving prolonged exposure to UV light.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile).

  • Light Exposure: Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.

  • Analysis: Monitor the degradation of the compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Reactivity and Synthetic Applications

The primary synthetic application of this compound is as a protected form of 4-methoxybenzoic acid. Its reactivity profile is therefore dominated by its deprotection under acidic conditions, as detailed in Section 2.1.

Use as a Carboxylic Acid Protecting Group

The tert-butyl ester group is highly valued for its orthogonality to many other common protecting groups. For instance, it is stable under the conditions used to remove benzyl ethers (hydrogenolysis) and many silyl ethers (fluoride-based cleavage). This allows for the selective deprotection of other functional groups in the presence of a tert-butyl ester.

Molecule Molecule with Multiple Protecting Groups Selective_Deprotection Selective Deprotection of Other Groups Molecule->Selective_Deprotection Intact_tBu_Ester Intact tert-Butyl Ester Selective_Deprotection->Intact_tBu_Ester Acidic_Deprotection Acidic Deprotection Intact_tBu_Ester->Acidic_Deprotection Final_Product Final Product with Free Carboxylic Acid Acidic_Deprotection->Final_Product

Figure 3: Orthogonal deprotection strategy utilizing a tert-butyl ester.

Synthesis of this compound

A common method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with an excess of isobutylene in the presence of a strong acid catalyst. Alternatively, transesterification from a methyl or ethyl ester can be employed. A general procedure for the synthesis of tert-butyl esters from an ester and sodium tert-butoxide has also been reported. [11] General Experimental Protocol for Synthesis: [11]

  • To a stirred suspension of sodium tert-butoxide (1.25 mmol) in toluene (2.5 mL), add the corresponding methyl or ethyl ester (0.5 mmol).

  • Stir the mixture at room temperature for 3-4 hours.

  • Quench the reaction with a 5% HCl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Conclusion

This compound is a valuable synthetic tool, offering a robust protecting group strategy for carboxylic acids. Its stability under a wide range of conditions, particularly basic and many reductive/oxidative environments, makes it a reliable choice in complex synthetic sequences. This stability is elegantly contrasted by its predictable lability under acidic conditions, allowing for its selective and efficient removal. While its thermal stability is generally high, potential photosensitivity should be considered in relevant applications. By understanding the nuances of its stability and reactivity, researchers can confidently and effectively employ this compound to advance their synthetic goals in drug discovery and development.

References

  • Supplementary Information for a scientific article. (No specific title available). Source provided by Google search.
  • Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. College of Pharmacy. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. ScienceDirect. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • tert-Butyl peroxybenzoate. Wikipedia. [Link]

  • Photostability of the sunscreening agent 4- tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. ResearchGate. [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid.
  • Supporting Information. CDC Stacks. [Link]

  • Acids - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. MDPI. [Link]

  • Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Scilit. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Photochemical studies of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM). PubMed. [Link]

  • Dose-dependent progressive sunscreens. A new strategy for photoprotection?. The Royal Society of Chemistry. [Link]

  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Chemistry Stack Exchange. [Link]

  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI. [Link]

  • This compound. PubChem - NIH. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Thermal stability evaluation of tert-butyl peroxybenzoate mixed with impurities. ResearchGate. [Link]

  • Saponification - Base promoted ester hydrolysis. Khan Academy - YouTube. [Link]

  • tert-butyl peroxybenzoate, TBPB. Organic Chemistry Portal. [Link]

  • US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto.
  • Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. PubMed. [Link]

  • Tert-Butyl Peroxybenzoate (TBPB): Effective Curing Agent for High-Temperature Molding Applications. Alita Resins. [Link]

  • MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work?. YouTube. [Link]

  • (PDF) Saponification Process and Soap Chemistry. ResearchGate. [Link]

  • Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Vinati Organics. [Link]

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Tert-butyl 4-methoxybenzoate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the handling, safety, and experimental application of Tert-butyl 4-methoxybenzoate (CAS 833-79-4).

Handling Precautions, Safety Data, and Experimental Workflows

Document Control:

  • Target Compound: this compound[1][2]

  • CAS Number: 833-79-4[1][2]

  • Synonyms: Tert-butyl p-anisate; 4-Methoxybenzoic acid tert-butyl ester

  • Version: 2.0 (Scientific Advisory)

Part 1: Executive Summary & Critical Safety Warning

Status: Research Intermediate / Protecting Group Derivative Physical State: Colorless Liquid (at Room Temperature)[3]

⚠️ CRITICAL SAFETY DISTINCTION: The "Peroxide Trap"

As a Senior Application Scientist, the most immediate risk identified with this compound is not its intrinsic toxicity, but a nomenclature confusion that can lead to catastrophic laboratory accidents.

You must rigorously distinguish this compound from Tert-butyl peroxybenzoate (CAS 614-45-9).

FeatureThis compound (Target)Tert-butyl peroxybenzoate (DANGER)
CAS 833-79-4 614-45-9
Structure Ester (Stable)Perester (O-O bond)
Stability Stable at RTExplosive / Shock Sensitive
GHS Irritant (H315/H319)Org. Perox.[4] Type C (H242)
Handling Standard Fume HoodBlast Shield / Cold Storage

Directive: Verify the CAS number on every container before use. If the container label mentions "Peroxy-" or displays the "Exploding Bomb" GHS pictogram, STOP . You have the wrong chemical.

Part 2: Chemical Identity & Physical Properties[1][6][7][8]

CAS 833-79-4 is the tert-butyl ester of p-anisic acid, commonly used in medicinal chemistry as a robust protecting group strategy. The bulky tert-butyl group renders the ester resistant to basic hydrolysis (saponification) and nucleophilic attack, while remaining selectively cleavable under acidic conditions (e.g., TFA).

Table 1: Physicochemical Constants[6]
PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₆O₃PubChem [1]
Molecular Weight 208.25 g/mol PubChem [1]
Physical State Colorless LiquidRSC [2]
Solubility Soluble in organic solvents (DCM, EtOAc, THF); Insoluble in waterEst.[5] based on LogP
Boiling Point Not determined (High vacuum distillation recommended)Analog: Methyl ester BP 122°C @ 9 mmHg
Flash Point >110°C (Estimated)Analog: Methyl ester FP >113°C

Part 3: Hazard Identification & Toxicology (GHS)

While specific toxicological data for CAS 833-79-4 is limited, its hazard profile is derived from the structural class of benzoate esters and its hydrolysis product (p-anisic acid).

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6][8]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors.[7][9]

  • P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]

Toxicology Insight: Upon metabolic or hydrolytic cleavage, this compound releases 4-methoxybenzoic acid (p-anisic acid) and tert-butanol . p-Anisic acid is a known flavoring agent with low acute toxicity, but the lipophilic nature of the ester allows for rapid dermal absorption. Treat as a potential contact sensitizer.

Part 4: Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm) Good resistance to incidental splashes. For prolonged immersion, use "Silver Shield" laminate.
Eye Protection Chemical Goggles Liquid splash hazard. Safety glasses are insufficient for liquid handling under pressure/vacuum.
Respiratory Fume Hood Volatility is low, but aerosol generation during extraction requires containment.
Handling Protocols
  • Static Control: As a non-conductive organic liquid, static charge accumulation is possible during transfer. Ground all glassware during large-scale (>1L) transfers.

  • Incompatibilities: Keep away from strong oxidizers and strong acids . Contact with strong acids (e.g., conc. H₂SO₄) will induce premature cleavage of the tert-butyl group and isobutylene gas evolution (pressure hazard).

Part 5: Experimental Workflows

Synthesis & Deprotection Logic

The utility of this compound lies in its orthogonal stability . It survives basic conditions (LiOH, NaOH) that cleave methyl/ethyl esters, but is removed by acid.

Workflow Diagram (DOT)

The following diagram illustrates the synthesis and selective deprotection pathways.

G Start 4-Methoxybenzoic Acid (Starting Material) Activated Acid Chloride / Activated Species Start->Activated SOCl2 or Oxalyl Chloride Target This compound (CAS 833-79-4) Activated->Target t-BuOH, MgSO4 or NaOtBu (Yield ~88%) [2] Target->Target Stable in: NaOH, LiOH (Base Resistance) Deprotected 4-Methoxybenzoic Acid (Recycled) Target->Deprotected TFA / DCM (1:1) Acidic Cleavage

Figure 1: Synthesis and Orthogonal Stability Workflow. Note the stability in base (red dashed line) vs. cleavage in acid.

Protocol: Acidolytic Deprotection (Standard Method)

Context: Removing the protecting group to restore the carboxylic acid.

  • Dissolution: Dissolve this compound (1.0 equiv) in Dichloromethane (DCM) (approx. 0.1 M concentration).[7]

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise.

    • Ratio: Typical DCM:TFA ratio is 1:1 to 4:1 v/v.

  • Reaction: Stir at Room Temperature for 1–3 hours. Monitor by TLC (The ester is less polar than the acid).

  • Workup (Critical Step):

    • Concentrate in vacuo.[4]

    • Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.

    • Note: Residual TFA can catalyze decomposition of sensitive substrates in subsequent steps.

Part 6: Emergency Response

Spill Response Decision Matrix

Spill Spill Spill Detected Check Check Label: Is it Peroxybenzoate? Spill->Check Yes EVACUATE LAB Call Bomb Squad/Fire Dept Check->Yes YES (CAS 614-45-9) No Proceed with Standard Cleanup Check->No NO (CAS 833-79-4) Absorb Absorb with Vermiculite/Sand No->Absorb Dispose Dispose as Organic Waste Absorb->Dispose

Figure 2: Emergency decision tree highlighting the critical differentiation from the peroxy-analog.

Fire Fighting Measures
  • Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[7][9]

  • Do NOT use: Water jet (may spread the burning organic liquid).

  • Combustion Products: Carbon oxides (CO, CO₂).

Part 7: Storage & Stability

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term purity, though stable at RT).

  • Container: Keep container tightly closed. Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow hydrolysis by atmospheric moisture.

  • Shelf Life: >2 years if stored properly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12493228, this compound. Retrieved from [Link]

  • Royal Society of Chemistry (2025). Experimental procedures for the synthesis of t-butyl esters. ChemSpider / RSC. Retrieved from [Link] (Specific protocol derived from search result 1.1)

Sources

Technical Whitepaper: tert-Butyl 4-Methoxybenzoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of protecting groups and directing moieties is paramount. tert-Butyl 4-methoxybenzoate serves as a dual-purpose architectural building block. It combines the electron-donating properties of a methoxy group with the extreme steric shielding of a tert-butyl ester. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, synthetic methodologies, and field-proven applications—specifically focusing on its role as an orthogonal protecting group and a directing group in C-H activation workflows.

Chemical Identity & Nomenclature

Understanding the precise nomenclature and structural identifiers of a compound is the first step in ensuring reproducibility across global databases and laboratory inventories. The nomenclature of this compound reflects the esterification of p-anisic acid (4-methoxybenzoic acid) with tert-butanol.

  • IUPAC Name: this compound[1]

  • Common Synonyms: p-Anisic acid tert-butyl ester; tert-butyl p-methoxybenzoate; 2-methylpropan-2-yl 4-methoxybenzoate[1][2]

  • CAS Registry Number: 833-79-4[2]

  • SMILES String: CC(C)(C)OC(=O)C1=CC=C(C=C1)OC[1]

  • InChIKey: VGNDQTDDMDZSAK-UHFFFAOYSA-N[1]

Physicochemical Properties & Structural Causality

The physicochemical profile of this compound dictates its behavior in both reaction matrices and purification workflows. The bulky tert-butyl substituent significantly alters the molecule's reactivity profile compared to its methyl or ethyl counterparts, drastically reducing hydrolysis rates due to steric hindrance[3].

Table 1: Key Physicochemical Properties

PropertyValueMechanistic ImplicationSource
Molecular Formula C₁₂H₁₆O₃Defines stoichiometry and mass balance.[1]
Molecular Weight 208.25 g/mol Used for precise molar equivalent calculations.[1]
XLogP3 (Lipophilicity) 3.3Indicates high lipophilicity; dictates the use of non-polar extraction solvents (e.g., diethyl ether, hexanes).[1]
Topological Polar Surface Area 35.5 ŲReflects the exposed oxygen atoms; low value confirms the steric burying of the ester carbonyl.[1]

Experimental Methodologies: Synthesis & Isolation

As an application scientist, establishing a self-validating protocol is critical to ensure high-fidelity synthesis. While tert-butyl esters can be synthesized via the in situ generation of acid chlorides using PCl₃[4], a highly efficient and milder approach is the base-mediated transesterification of methyl 4-methoxybenzoate.

Protocol: NaOtBu-Mediated Transesterification

Causality & Logic: Sodium tert-butoxide (NaOtBu) is utilized because it acts as both a strong, sterically hindered base and a nucleophile. It drives the equilibrium toward the tert-butyl ester without acting as a competing, unhindered nucleophile that might cause unwanted side reactions[5].

Step-by-Step Workflow:

  • Preparation: To a stirred suspension of NaOtBu (1.25 mmol, 2.5 equiv.) in anhydrous toluene or THF (2.5 mL), add methyl 4-methoxybenzoate (0.5 mmol) under an inert argon atmosphere[5].

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Causality: Maintaining room temperature minimizes the risk of ether cleavage at the methoxy position.

  • Quenching: Quench the reaction mixture with 5% aqueous HCl solution. Causality: This step neutralizes excess alkoxide base, preventing emulsion formation and protonating any unreacted starting materials for easier separation[5].

  • Extraction: Extract the aqueous layer with diethyl ether (2 × 10 mL). Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure[5].

  • Purification: Purify the residue via silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the pure product as a colorless liquid (Yield: ~88%)[5].

Validation & Quality Control (Self-Validating System):

  • TLC Monitoring: Confirm the disappearance of the starting material and the emergence of a less polar spot (the tert-butyl ester has a higher Rf value than the methyl ester).

  • ¹H NMR (CDCl₃) Verification: The protocol is validated by observing a massive 9-proton singlet at ~1.58 ppm (the tert-butyl group) and a 3-proton singlet at ~3.84 ppm (the methoxy group)[5].

SynthesisWorkflow Step1 Starting Material: Methyl 4-Methoxybenzoate Step2 Reagent Addition: NaOtBu in THF / Toluene Step1->Step2 Step3 Transesterification (Room Temp, 3-4 h) Step2->Step3 Catalytic conversion Step4 Quenching & Extraction (5% HCl, Diethyl Ether) Step3->Step4 Reaction completion Step5 Purification: Column Chromatography Step4->Step5 Organic layer isolation Step6 Pure tert-Butyl 4-methoxybenzoate Step5->Step6 High Yield (>88%)

Workflow for the synthesis of this compound via NaOtBu-mediated transesterification.

Applications in Drug Development & C-H Activation

Orthogonal Protecting Group Logic

In the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), functional groups must be protected and deprotected in a highly specific sequence. The tert-butyl ester is a premier orthogonal protecting group.

  • Base Stability: The three massive methyl groups of the tert-butyl moiety physically block the Bürgi-Dunitz trajectory, preventing incoming nucleophiles (like hydroxide ions or Grignard reagents) from attacking the carbonyl carbon[3].

  • Acidic Cleavage: Deprotection is achieved not by nucleophilic attack, but via an E1 elimination mechanism driven by strong acids (e.g., Trifluoroacetic acid, TFA). The acid protonates the carbonyl, leading to the expulsion of a stable tert-butyl cation, which subsequently loses a proton to form isobutene gas, driving the reaction to completion.

OrthogonalProtection Core This compound (Protected Carboxylic Acid) Base Strong Base / Nucleophiles (e.g., NaOH, Grignard) Core->Base Exposed to Acid Strong Acid (e.g., TFA, HCl) Core->Acid Exposed to Stable Stable (No Deprotection) Base->Stable Steric hindrance prevents attack Cleaved Cleaved (Yields p-Anisic Acid + Isobutene) Acid->Cleaved t-Butyl cation elimination

Orthogonal stability of the tert-butyl ester group against basic and acidic conditions.

Directed Ortho-Metalation (DoM)

Beyond protection, this compound is heavily utilized in C-H activation workflows. The compound features two directing groups: the ester and the methoxy ether. When exposed to highly basic, non-nucleophilic organometallic reagents (such as TMP-aluminates or TMP-zincates), the steric bulk of the tert-butyl group prevents destructive nucleophilic attack at the ester carbonyl. Instead, the base is directed to deprotonate the aromatic ring at the ortho position relative to the directing groups, generating a highly functionalized aryl organometallic intermediate. This intermediate can then be trapped by electrophiles (like CuCN or iodine) to build complex, multi-substituted aromatic scaffolds critical for drug discovery[6].

References

  • Title: this compound | C12H16O3 | CID 12493228 Source: PubChem - National Institutes of Health (NIH) URL: 1

  • Title: A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides Source: ResearchGate URL: 4

  • Title: Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation Source: LMU München URL: 6

  • Title: Supplementary Information: General procedure for the synthesis of N-protected amino acid t-butyl ester Source: Royal Society of Chemistry (RSC) URL: 5

  • Title: BenchChem (Page 478) @ ChemBuyersGuide.com, Inc. (CAS 833-79-4) Source: BenchChem URL:

  • Title: this compound | 833-79-4 Source: Leyan URL: 2

  • Title: Benzoic acid, 3-(1-methylethyl)-, methyl ester | 64277-85-6 Source: BenchChem URL: 3

Sources

Theoretical vs. experimental properties of tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 4-methoxybenzoate: Bridging Theoretical Predictions and Experimental Realities

Introduction

This compound, an ester derivative of 4-methoxybenzoic acid (p-anisic acid), serves as a valuable compound in organic synthesis. Its significance often lies in the utility of the tert-butyl ester as a protecting group for the carboxylic acid functionality. This group is notably stable under basic conditions but can be selectively cleaved under acidic conditions, a characteristic that is frequently exploited in multi-step synthetic pathways. This guide provides a detailed examination of the compound's properties, contrasting its computationally predicted (theoretical) characteristics with empirically determined (experimental) data. We will delve into its spectroscopic signature, a robust synthesis protocol, and the underlying chemical principles that govern its behavior, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Molecular Identity and Structure

A clear definition of a molecule begins with its fundamental structure and internationally recognized identifiers.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 833-79-4[1]
Molecular Formula C₁₂H₁₆O₃[1]
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)OC[1]
InChI InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3[1]
InChIKey VGNDQTDDMDZSAK-UHFFFAOYSA-N[1]

Theoretical vs. Experimental Physicochemical Properties

Computational models provide valuable estimations of a molecule's properties before empirical validation. These theoretical values serve as a baseline for comparison with laboratory measurements.

Table 2: Comparison of Theoretical and Experimental Properties

PropertyTheoretical (Computed) ValueExperimental ValueSource(s)
Molecular Weight 208.25 g/mol N/A[1]
Monoisotopic Mass 208.109944368 DaN/A[1]
Appearance N/AColorless liquid[2]
XLogP3 (Lipophilicity) 3.3Not specified[1]
Polar Surface Area 35.5 ŲNot specified[1]
Boiling Point Not specified75 - 76 °C at 0.3 hPa
Density Not specified1.021 g/cm³ at 25 °C

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide the most definitive experimental evidence for a molecule's structure. The data below is consistent with the assigned structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment of hydrogen atoms in the molecule. The spectrum for this compound is distinct and readily interpretable.

Table 3: Experimental ¹H NMR Data (500 MHz, CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.95 (approx.)doublet (m)2HH-2, H-6 (Aromatic)Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. They are split by their neighbors (H-3, H-5).
6.90 (approx.)doublet (m)2HH-3, H-5 (Aromatic)Protons ortho to the electron-donating methoxy group are shielded and appear upfield. They are split by their neighbors (H-2, H-6).
3.84singlet3H-OCH₃The three equivalent protons of the methoxy group are in a unique chemical environment with no adjacent protons, resulting in a singlet.
1.58singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group are shielded by the electron-donating alkyl group and have no adjacent protons, resulting in a strong singlet.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Table 4: Experimental ¹³C NMR Data (126 MHz, CDCl₃) [2]

Chemical Shift (δ) ppmAssignmentRationale
165.7C=O (Ester)The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms.
163.1C-4 (Aromatic)The aromatic carbon attached to the electron-donating methoxy group is deshielded.
131.5C-2, C-6 (Aromatic)Aromatic carbons ortho to the ester group.
124.6C-1 (Aromatic)The ipso-carbon to which the ester group is attached.
113.5C-3, C-5 (Aromatic)Aromatic carbons ortho to the methoxy group are shielded.
80.6-C (CH₃)₃ (Quaternary)The quaternary carbon of the tert-butyl group.
55.5-OCH₃The carbon of the methoxy group.
28.4-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) and Mass Spectrometry (MS)

While detailed spectra were not available in the immediate search results, the expected key features can be predicted based on the functional groups present.

  • Infrared (IR) Spectroscopy : Key expected absorbances include a strong C=O stretch for the ester at approximately 1710-1730 cm⁻¹, C-O stretches between 1100-1300 cm⁻¹, and aromatic C=C and C-H stretches.

  • Mass Spectrometry (MS) : The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. The most prominent fragment would likely correspond to the loss of the stable tert-butyl cation ([M-57]⁺), resulting in a peak at m/z = 151. Another significant fragment would be the p-anisoyl cation at m/z = 135.[1]

Synthesis and Mechanistic Insight

A reliable method for preparing tert-butyl esters is through transesterification from a more common ester, such as a methyl or ethyl ester, using sodium tert-butoxide. This approach avoids the use of isobutylene gas and harsh acidic conditions.[2]

Synthesis_Workflow start_material Methyl 4-methoxybenzoate in Toluene mixing Add Ester to NaOtBu Suspension start_material->mixing reagent Sodium tert-butoxide (NaOtBu) reagent->mixing reaction Stir at Room Temp (3-4 h) mixing->reaction workup_quench 1. Quench with 5% HCl 2. Extract with Ether reaction->workup_quench workup_dry Dry with Na₂SO₄ & Concentrate workup_quench->workup_dry purification Column Chromatography (Silica Gel) workup_dry->purification product This compound (Yield: 88%) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Transesterification

This protocol is adapted from a general procedure for tert-butyl ester synthesis.[2]

Objective: To synthesize this compound from methyl 4-methoxybenzoate via base-catalyzed transesterification.

Materials:

  • Methyl 4-methoxybenzoate (1.0 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv.)

  • Anhydrous Toluene

  • 5% Hydrochloric Acid (HCl) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend sodium tert-butoxide (2.5 equiv.) in anhydrous toluene.

  • Addition of Reactant: To the stirred suspension, add methyl 4-methoxybenzoate (1.0 equiv.).

  • Reaction: Allow the mixture to stir at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding 5% HCl solution until the mixture is acidic. This step neutralizes the excess sodium tert-butoxide and the sodium 4-methoxybenzoate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (e.g., 2 x 20 mL). The organic product will move into the ether layer, leaving inorganic salts in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system such as hexanes/ethyl acetate, to yield the pure this compound.[2]

Causality and Trustworthiness: This protocol is robust because the use of sodium tert-butoxide in excess drives the equilibrium towards the more sterically hindered, but thermodynamically stable, tert-butyl ester product. The acidic workup ensures the complete protonation of any anionic species, and the extraction and chromatography steps provide a validated method for isolating a pure product, verifiable by the spectroscopic methods detailed above.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general laboratory precautions for handling organic esters should be followed. Based on related compounds, potential hazards may include skin and eye irritation.[3]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a well-characterized compound whose experimental properties align closely with theoretical expectations. Its spectroscopic data provides a clear and unambiguous fingerprint, confirming its molecular structure. The synthesis via transesterification represents an efficient and accessible method for its preparation in a laboratory setting. This guide consolidates the theoretical and practical knowledge surrounding this compound, providing a valuable, field-proven resource for professionals in chemical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12493228, this compound. PubChem. [Link]

  • Supplementary Information for a research article. Royal Society of Chemistry. [Link]

  • Google Patents (2008). US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto.
  • PubChemLite (2026). 4-tert-butylphenyl 4-methoxybenzoate (C18H20O3). PubChemLite. [Link]

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. [Link]

  • Safety data sheet (2022). tert-Butyl peroxybenzoate. [Link]

  • BeiLi Technologies. P-anisic acid. BeiLi Technologies. [Link]

  • Organic Syntheses (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • College of Pharmacy (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. College of Pharmacy. [Link]

  • Wikipedia. p-Anisic acid. Wikipedia. [Link]

Sources

Methodological & Application

Use of tert-butyl 4-methoxybenzoate as a protecting group in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 4-Methoxybenzoic Acid using the tert-Butyl Ester Motif

Executive Summary

In complex organic synthesis, the tert-butyl (t-Bu) ester serves as a critical protecting group for carboxylic acids, offering robust stability against nucleophilic attack, basic hydrolysis, and organometallic reagents (e.g., Grignard, organolithiums).[1] This guide specifically addresses the tert-butyl 4-methoxybenzoate system.

The 4-methoxy (anisyl) substituent introduces a unique electronic bias. While the tert-butyl group is generally acid-labile, the electron-donating methoxy group at the para position increases the electron density of the carbonyl oxygen and destabilizes the transition state of the cleavage (by making the leaving group, 4-methoxybenzoic acid, less acidic). Consequently, This compound is significantly more stable to acid than its unsubstituted benzoate counterparts, requiring tailored deprotection protocols.

Electronic Theory & Mechanism

To effectively utilize this protecting group, one must understand the mechanistic underpinnings of its installation and removal.

Stability Profile
  • Base Stability: Excellent.[2] The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon. The electron-rich aromatic ring further deactivates the ester toward hydrolysis.

  • Acid Lability: Moderate.[3] Cleavage occurs via an E1 mechanism (acid-catalyzed elimination).

  • Electronic Effect: The p-methoxy group is a strong electron donor ($ \sigma_p = -0.27 $). This increases the basicity of the carbonyl oxygen (favoring protonation) but renders the resulting carboxylic acid a poorer leaving group. The net effect is a requirement for stronger acidic conditions or longer reaction times compared to simple benzoates.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the acid-catalyzed cleavage mechanism, highlighting the rate-determining formation of the tert-butyl cation.

G cluster_0 Electronic Effect Start tert-Butyl 4-Methoxybenzoate Protonation Protonated Intermediate Start->Protonation + H+ (Fast) TS Transition State (C-O Bond Scission) Protonation->TS Rate Limiting (E1 Elimination) Products 4-Methoxybenzoic Acid + Isobutylene TS->Products - H+ Note p-OMe group stabilizes ground state, retarding cleavage rate.

Figure 1: Mechanism of acid-catalyzed deprotection of tert-butyl esters.

Experimental Protocols

Protection Protocol: Synthesis of this compound

Method of Choice: Boc Anhydride / DMAP (Mild, avoiding gas handling)

This method avoids the use of gaseous isobutylene and strong mineral acids, making it suitable for bench-scale synthesis.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[4]

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • tert-Butanol (

    
    -BuOH) (1.5 equiv)
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with argon. Add 4-methoxybenzoic acid (10 mmol) and DMAP (3 mmol).

  • Solvation: Dissolve in anhydrous THF (30 mL).

  • Addition: Add

    
     (20 mmol) followed by 
    
    
    
    -BuOH (15 mmol). Note:
    
    
    -BuOH accelerates the reaction via transesterification of the intermediate acyl-DMAP species.
  • Reaction: Stir at room temperature for 12–18 hours. Evolution of

    
     gas will be observed.[4]
    
  • Quench: Dilute with diethyl ether (100 mL) and wash with 1M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) if necessary.[1]
    
    • Expected Yield: >85%[2][5]

    • Validation:

      
       (CDCl
      
      
      
      ):
      
      
      1.58 (s, 9H,
      
      
      -Bu), 3.84 (s, 3H, OMe).
Deprotection Protocol: Acidolytic Cleavage

Method of Choice: TFA / DCM (Standard)

Due to the stabilizing effect of the methoxy group, standard conditions (1:1 TFA:DCM) may require extended time.

Reagents:

  • Substrate: this compound[6][7][8]

  • Reagent: Trifluoroacetic acid (TFA)[1][9][10]

  • Scavenger: Triethylsilane (TES) (Optional, 2.0 equiv, to scavenge

    
    -Bu cations)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 mmol) in DCM (5 mL). Cool to 0°C.[4]

  • Acidification: Add TFA (5 mL) dropwise. If the substrate contains electron-rich aromatic rings sensitive to alkylation, add TES (2.0 mmol) to quench the generated tert-butyl cations.

  • Digestion: Warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC for disappearance of the ester (UV active, less polar than acid).

  • Workup: Concentrate in vacuo to remove DCM and excess TFA.[1] Co-evaporate with toluene (

    
     mL) to remove trace TFA.
    
  • Isolation: The residue is typically the pure 4-methoxybenzoic acid. Recrystallize from EtOH/Water if needed.

Comparative Data & Troubleshooting

The following table contrasts the stability of the tert-butyl ester against other common protecting groups for 4-methoxybenzoic acid.

Protecting GroupInstallation ReagentsCleavage ConditionsStability (Base/Nu)Stability (Acid)
tert-Butyl Ester

, DMAP
TFA or HCl/DioxaneHigh Low (Cleaves)
Methyl Ester MeOH,

LiOH, THF/H2OLow (Hydrolyzes)High
Benzyl (Bn) Ester BnBr,


, Pd/C
ModerateModerate
PMB Ester PMB-Cl, BaseTFA or DDQ (Oxidative)ModerateLow (Cleaves)

Troubleshooting Guide:

  • Problem: Reaction incomplete after 4 hours (Deprotection).

    • Cause: The electron-donating methoxy group is stabilizing the starting material.

    • Solution: Increase temperature to 40°C or switch to 4M HCl in Dioxane (stronger acid source than TFA).

  • Problem: Alkylation by-products on the aromatic ring.

    • Cause: The tert-butyl cation generated during cleavage is performing Friedel-Crafts alkylation on the electron-rich anisole ring.

    • Solution: Add a cation scavenger like 1,3-dimethoxybenzene or triethylsilane during deprotection.

Workflow Visualization

Workflow Step1 Step 1: Protection (Boc2O, DMAP, t-BuOH) Step2 Step 2: Synthetic Transformation (Base/Nucleophile Compatible) Step1->Step2 Yield >85% Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Substrate Modified Output Target: Free 4-Methoxybenzoic Acid Step3->Output Quant. Yield

Figure 2: Operational workflow for utilizing the tert-butyl ester strategy.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Wright, S. W.; et al. "A Convenient Preparation of tert-Butyl Esters in situ." Tetrahedron Letters, 1997 , 38, 7345-7348.

  • Li, B.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[11] Journal of Organic Chemistry, 2006 , 71, 9045-9050.[11]

  • Hidasová, D.; Slanina, T. "Magic Blue-Mediated Deprotection of tert-Butyl Groups."[11] Journal of Organic Chemistry, 2023 , 88, 6932.[11]

Sources

Tert-butyl 4-methoxybenzoate as a precursor for substituted benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Substituted Benzophenones from Tert-Butyl 4-Methoxybenzoate

Part 1: Executive Summary & Strategic Analysis

The Precursor: this compound (TBM) is a strategic "masked" electrophile in the synthesis of pharmacologically active benzophenones. Unlike methyl or ethyl esters, the bulky tert-butyl group provides superior resistance to nucleophilic attack during basic processing steps (e.g., lithiation or alkylation elsewhere on the molecule) while remaining highly labile to acidic deprotection.

The Challenge: Direct addition of organometallic reagents (Grignard/Lithium) to esters typically results in "over-addition," yielding tertiary alcohols rather than the desired ketone (benzophenone).

The Solution: This guide details two high-fidelity pathways to transform TBM into substituted benzophenones, prioritizing the purity profiles required for drug development.

  • Route A (The Classical Activation): Acid-mediated cleavage followed by Friedel-Crafts Acylation. Best for robust, scalable synthesis of simple aryl ketones.

  • Route B (The Chemoselective Pathway): Conversion to a Weinreb Amide intermediate. Best for complex substrates where harsh Lewis acids (AlCl₃) must be avoided.

Part 2: Strategic Pathways Visualization

The following flowchart outlines the decision logic and synthetic flow for utilizing TBM.

BenzophenoneSynthesis cluster_0 Route A: Robust / Scalable cluster_1 Route B: Sensitive Substrates Start This compound (Precursor) Acid 4-Methoxybenzoic Acid Start->Acid Deprotection (TFA or HCl) Weinreb Weinreb Amide (N-methoxy-N-methylamide) Start->Weinreb Transamidation (MeNHOMe·HCl + AlMe3) AcidCl 4-Methoxybenzoyl Chloride (Activated Electrophile) Acid->AcidCl Activation (SOCl2 or (COCl)2) FC_Step Friedel-Crafts Acylation (Ar-H + AlCl3) AcidCl->FC_Step Coupling Target Substituted Benzophenone (Target Molecule) FC_Step->Target Hydrolysis Nu_Add Nucleophilic Addition (Ar-MgBr or Ar-Li) Weinreb->Nu_Add Controlled Addition Nu_Add->Target Workup

Caption: Divergent synthetic pathways from this compound to benzophenones. Route A is preferred for scale; Route B for chemoselectivity.

Part 3: Detailed Experimental Protocols

Protocol A: The "Classical Activation" Route (Stepwise)

Rationale: This route avoids the formation of tertiary alcohol by-products by converting the ester to an acid chloride, which reacts selectively with arenes under Friedel-Crafts conditions.

Reagents Required:

  • This compound[1][2]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[3]

  • Thionyl Chloride (SOCl₂)

  • Aluminum Chloride (AlCl₃) - Anhydrous

  • Target Arene (e.g., Fluorobenzene, Toluene)

Step 1: Chemoselective Deprotection The tert-butyl group is cleaved via acidolysis.

  • Dissolve 10.0 mmol of this compound in 20 mL DCM .

  • Add 5 mL TFA dropwise at 0°C.

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (loss of non-polar ester spot).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: 4-Methoxybenzoic acid (Quantitative yield).

Step 2: Activation to Acid Chloride

  • Suspend the crude acid in 15 mL Thionyl Chloride .

  • Add 1 drop of DMF (catalyst).

  • Reflux for 2 hours (gas evolution of SO₂ and HCl will occur).

  • Purification: Distill off excess SOCl₂ under reduced pressure. The residue is 4-methoxybenzoyl chloride (Anisoyl chloride).

Step 3: Friedel-Crafts Acylation Critical Mechanism Note: The methoxy group on the benzoyl chloride is electron-donating, which stabilizes the acylium ion but also complexes with Lewis acids. You must use >1 equivalent of AlCl₃.[4]

  • In a flame-dried flask under Argon, suspend 12.0 mmol (1.2 equiv) of Anhydrous AlCl₃ in 20 mL of the target arene (acting as solvent) or DCM.

  • Cool to 0°C.

  • Add the 10.0 mmol 4-methoxybenzoyl chloride (dissolved in minimal DCM) dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

    • Observation: The mixture will turn deep red/orange (formation of the acylium-aluminum complex).

  • Quench: Pour carefully onto ice/HCl mixture.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Data Summary: Typical Yields (Route A)

StepTransformationTypical YieldKey Impurity
1Deprotection95-99%Isobutylene oligomers (removed in workup)
2Chlorination>95%Unreacted acid (if wet)
3Acylation75-88%Isomer mixtures (if arene is not symmetric)
Protocol B: The Weinreb Amide Route (Direct Nucleophilic)

Rationale: If the target benzophenone contains acid-sensitive groups that cannot survive AlCl₃, this route is superior. The Weinreb amide forms a stable chelated intermediate that prevents double-addition of the Grignard reagent.

Step 1: Direct Transamidation

  • Suspend N,O-Dimethylhydroxylamine hydrochloride (15 mmol) in dry DCM at 0°C.

  • Add Trimethylaluminum (AlMe₃) (2.0 M in toluene, 15 mmol) dropwise. Caution: Pyrophoric.

  • Stir for 30 mins to form the active aluminum amide species.

  • Add This compound (10 mmol) in DCM.

  • Reflux for 12 hours.

  • Quench: Carefully with Rochelle's salt (potassium sodium tartrate) solution to break aluminum emulsions.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in dry THF at -78°C.

  • Add the Aryl Grignard reagent (ArMgBr) (1.2 equiv) dropwise.

  • Stir for 1 hour at -78°C, then warm to 0°C.

  • Quench: Saturated NH₄Cl. The tetrahedral intermediate collapses only upon hydrolysis to release the ketone.

Part 4: Quality Control & Troubleshooting

Analytical Parameters (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (Benzophenone carbonyl π-π* transition) and 280 nm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 3) Moisture in AlCl₃Use fresh, yellow/grey AlCl₃. White powder is often hydrolyzed.
Ortho/Para Isomers Substituted AreneFriedel-Crafts is regioselective but not specific. Use blocking groups or purify via recrystallization.[5]
Incomplete Deprotection Dilute AcidEnsure TFA is neat or HCl is >2M. Tert-butyl esters are stubborn compared to TMS esters.
Tertiary Alcohol formed Over-additionSwitch to Route B (Weinreb). Esters + Grignards almost always yield alcohols.

Part 5: References

  • Deprotection of Tert-Butyl Esters:

    • Protocol: "Selective cleavage of tert-butyl esters."[6] Organic Chemistry Portal.

  • Friedel-Crafts Acylation Mechanism & Catalysis:

    • Source: "Friedel-Crafts Acylation of Anisole: A Green Synthesis."[7] Royal Society of Chemistry.[8]

  • Weinreb Amide Synthesis from Esters:

    • Source: "Direct conversion of esters to Weinreb amides using trimethylaluminum." Organic Syntheses, Coll. Vol. 9, p.9 (1998).

  • Benzophenone Synthesis Overview:

    • Source: "Synthesis of benzophenones."[9][10] ScienceDirect Topics.

Disclaimer: All protocols involve hazardous chemicals (TFA, SOCl₂, AlCl₃, Organometallics). Perform strictly within a fume hood using appropriate PPE.

Sources

Reaction mechanism of tert-butyl 4-methoxybenzoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Mechanistic Insights and Synthetic Protocol for the Formation of tert-Butyl 4-Methoxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robust stability across a wide range of nucleophilic and basic conditions, coupled with its facile cleavage under mild acidic conditions.[1] This unique reactivity profile is pivotal in the strategic design of complex, multi-step syntheses. This document provides an in-depth examination of the reaction mechanism for the formation of this compound from 4-methoxybenzoic acid and tert-butanol. We will dissect the nuanced, cation-driven pathway that deviates from the classical Fischer-Speier mechanism and present a detailed, validated laboratory protocol for its synthesis, workup, and purification.

Mechanistic Discussion: A Tale of Two Pathways

The synthesis of an ester from a carboxylic acid and an alcohol under acidic catalysis is known as the Fischer-Speier esterification.[2][3] For primary and secondary alcohols, the reaction typically proceeds through a tetrahedral intermediate via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the protonation of the carboxylic acid's carbonyl oxygen, followed by a nucleophilic attack from the alcohol.[3][4]

However, the use of a tertiary alcohol, such as tert-butanol, fundamentally alters the mechanistic landscape. Tertiary alcohols are highly susceptible to dehydration under strongly acidic conditions to form alkenes, and they readily form stable tertiary carbocations.[5][6] Consequently, the direct nucleophilic attack by the sterically hindered tert-butanol is kinetically disfavored. Instead, the reaction proceeds through a distinct AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which leverages the exceptional stability of the tert-butyl cation.[1][7]

The proposed AAL1 mechanism for the formation of this compound unfolds in the following sequence:

  • Protonation of the Alcohol: The reaction is initiated by the protonation of tert-butanol by the strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), to form a tert-butyloxonium ion.[7][8]

  • Formation of a Stable Carbocation: This oxonium ion undergoes a unimolecular dissociation, losing a molecule of water to generate a relatively stable tertiary carbocation (the tert-butyl cation).[1][9] This is the rate-determining step of the reaction.

  • Nucleophilic Attack by the Carboxylic Acid: The electron-rich carbonyl oxygen of 4-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic tert-butyl cation.

  • Deprotonation and Catalyst Regeneration: The resulting protonated ester is then deprotonated, yielding the final product, this compound, and regenerating the acid catalyst.[8]

A critical competing pathway is the E1 elimination of a proton from the tert-butyl carbocation to form isobutylene gas. Careful control of reaction temperature is essential to favor the desired esterification over this elimination side reaction.

The Dual Role of the Sulfuric Acid Catalyst

Concentrated sulfuric acid is a crucial component for two primary reasons:

  • Catalyst: It provides the proton necessary to initiate the reaction by activating the tert-butanol.[10][11]

  • Dehydrating Agent: As a powerful dehydrating agent, it sequesters the water molecule produced during the formation of the carbocation. This action shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, thereby increasing the overall yield of the ester.[12][13]

Mechanistic Pathway Diagram

reaction_mechanism Figure 1: A_AL1 Mechanism for tert-Butyl Ester Formation pAnisicAcid 4-Methoxybenzoic Acid ProtonatedEster Protonated Ester pAnisicAcid->ProtonatedEster tBuOH tert-Butanol Oxonium tert-Butyloxonium Ion tBuOH->Oxonium 1. Protonation H_plus H⁺ (Catalyst) H_plus->Oxonium Carbocation tert-Butyl Cation Oxonium->Carbocation 2. Loss of H₂O (Rate-Limiting) Water H₂O Oxonium->Water Carbocation->ProtonatedEster 3. Nucleophilic Attack Isobutylene Isobutylene (Side Product) Carbocation->Isobutylene E1 Elimination Ester This compound ProtonatedEster->Ester 4. Deprotonation H_plus_regen H⁺ (Regenerated) ProtonatedEster->H_plus_regen

Caption: A_AL1 Mechanism for tert-Butyl Ester Formation.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Methoxybenzoic acid (p-Anisic acid)152.157.61 g (50.0 mmol)Reagent grade, ≥99%
tert-Butanol74.1250 mL (excess)Reagent grade, acts as solvent and reactant
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL98%, potent corrosive and dehydrating agent
Diethyl Ether (Et₂O)74.12~200 mLAnhydrous, for extraction
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mLAqueous solution, for neutralization
Brine-~50 mLSaturated aqueous NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 gFor drying organic layer
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (7.61 g, 50.0 mmol).

    • Add tert-butanol (50 mL) to the flask. Stir the mixture until the acid is partially dissolved.

    • Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C. This is crucial to control the exothermic reaction upon acid addition and to minimize the formation of the isobutylene byproduct.

  • Catalyst Addition:

    • While stirring vigorously, slowly add concentrated sulfuric acid (5 mL) dropwise to the cold mixture using a glass pipette or dropping funnel over approximately 10-15 minutes.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the flask to warm to room temperature.

  • Reaction Execution:

    • Seal the flask with a stopper and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the 4-methoxybenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup and Isolation:

    • Pour the reaction mixture slowly into a 500 mL beaker containing 200 g of crushed ice and 100 mL of cold water. This quenches the reaction and precipitates the crude product.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers in the separatory funnel.

    • Neutralization: Carefully wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize and remove any unreacted 4-methoxybenzoic acid and the sulfuric acid catalyst.[10] Caution: CO₂ evolution will occur; vent the funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

    • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[14]

  • Purification and Characterization:

    • Decant or filter the dried organic solution to remove the Na₂SO₄.

    • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product, which often solidifies upon cooling.

    • For higher purity, the product can be recrystallized from a minimal amount of hot hexanes or purified by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected ¹H NMR spectrum in CDCl₃ should show a singlet for the tert-butyl protons around δ 1.58 ppm.[15]

Conclusion

The acid-catalyzed synthesis of this compound serves as an excellent case study in how the structure of a reactant—in this case, a tertiary alcohol—can dictate the operative reaction mechanism. The process deviates from the standard Fischer esterification pathway, instead proceeding through a stable tert-butyl cation intermediate in an AAL1-type reaction. Understanding this mechanistic nuance is critical for optimizing reaction conditions to maximize yield and minimize the competing elimination side reaction. The provided protocol offers a reliable and reproducible method for synthesizing this valuable protected carboxylic acid, which is a common intermediate in pharmaceutical and materials science research.

References

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Various Authors. (2025). What is the function of concentrated sulphuric acid in an esterification reaction? Quora. Retrieved from [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Vedantu. (n.d.). The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2023, January 29). Sulphuric acid in esterification. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786403A - Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.
  • Supplementary Information. (n.d.). General procedure for the synthesis of t-butyl ester 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved from [Link]

  • ACS Publications. (2023, January 31). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved from [Link]

  • Google Patents. (n.d.). US5231222A - Esterification process.
  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl peroxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis & Strategic Utilization of tert-Butyl 4-Methoxybenzoate in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the convergent synthesis of anti-cancer agents—specifically Retinoids (RAR agonists) , Tubulin Inhibitors , and Tyrosine Kinase Inhibitors (TKIs) —tert-butyl 4-methoxybenzoate serves as a critical "linchpin" intermediate. Its utility stems from the orthogonality of the tert-butyl ester protecting group relative to the methyl ether and the aromatic ring.

This Application Note details the scalable synthesis of this compound and demonstrates its application in generating biaryl amide pharmacophores common in modern oncology (e.g., Vandetanib analogs). We provide self-validating protocols for its synthesis, functionalization, and selective deprotection.

Strategic Rationale: Orthogonal Protection

The primary value of this compound lies in its differential stability compared to methyl/ethyl esters and the methoxy ether.

  • Base Stability: The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon, making the ester stable to basic conditions (e.g., LiOH, K2CO3) used in Suzuki-Miyaura couplings or alkylations.

  • Acid Lability: It is cleanly cleaved by Trifluoroacetic Acid (TFA) or HCl, releasing the carboxylic acid without affecting methyl ethers or aromatic halides.

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the chemical logic governing the use of this scaffold.

OrthogonalStrategy Start This compound PathBase Base Treatment (LiOH / K2CO3) Start->PathBase PathAcid Acid Treatment (TFA / HCl) Start->PathAcid PathLewis Lewis Acid (BBr3) Start->PathLewis ResultStable Ester Intact (Allows Ring Coupling) PathBase->ResultStable No Hydrolysis ResultAcid Carboxylic Acid (COOH Revealed) PathAcid->ResultAcid Selective Cleavage ResultPhenol Phenol (OH Revealed) PathLewis->ResultPhenol Demethylation

Caption: Figure 1. Chemoselectivity profile of this compound. The scaffold allows base-catalyzed ring modifications while preserving the carboxyl mask.

Protocol A: Scalable Synthesis of this compound

While transesterification is possible, the Acid Chloride Method is preferred for high-purity applications as it avoids equilibrium issues and simplifies purification.

Materials
  • 4-Methoxybenzoyl chloride (CAS: 100-07-2)

  • tert-Butanol (Anhydrous)

  • Pyridine (Base scavenger)

  • Dichloromethane (DCM, Anhydrous)

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with 4-methoxybenzoyl chloride (10.0 g, 58.6 mmol) and dissolve in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Reagent Addition: Add anhydrous tert-butanol (8.4 mL, 88.0 mmol, 1.5 eq) followed by Pyridine (9.5 mL, 117 mmol, 2.0 eq) dropwise over 15 minutes.

  • Catalysis: Add DMAP (100 mg, catalytic).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ≈ 0.6. Starting material (acid chloride) should be consumed (check by quenching an aliquot with MeOH).

  • Workup:

    • Quench with saturated NH4Cl (50 mL).

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with sat. NaHCO3 (2 x 50 mL) to remove unreacted acid.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85-92% as a colorless oil or low-melting solid.

Protocol B: Application in Anti-Cancer Agent Synthesis

This protocol demonstrates the synthesis of a Biaryl Amide (a common motif in VEGFR/EGFR inhibitors like Vandetanib) using the tert-butyl ester as a temporary mask.

Scenario: We need to couple the benzoate core to an amine, but first, we must modify the aromatic ring (e.g., installing a pharmacophore via Suzuki coupling) without touching the carboxylic acid.

Workflow Visualization

SynthesisWorkflow Step1 Start: this compound Step2 Functionalization: Bromination (Br2/AcOH) Step1->Step2 Step3 Intermediate: tert-Butyl 3-bromo-4-methoxybenzoate Step2->Step3 Electrophilic Subst. Step4 Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Step3->Step4 Step5 Coupled Ester: tert-Butyl 3-aryl-4-methoxybenzoate Step4->Step5 Base Stable Step Step6 Acidolysis: TFA / DCM (Deprotection) Step5->Step6 Step7 Final Product: 3-Aryl-4-methoxybenzoic Acid Step6->Step7 Isobutylene Loss

Caption: Figure 2. Convergent synthesis workflow. The t-butyl ester survives the basic conditions of the Suzuki coupling (Step 4).

Detailed Procedure: Selective Deprotection (Step 6)

The critical step is removing the tert-butyl group without degrading the newly formed biaryl system.

  • Dissolution: Dissolve the coupled ester (1.0 mmol) in DCM (5 mL).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq).

    • Expert Insight: The tert-butyl cation generated during cleavage is a strong electrophile. Without a scavenger like TES or Thioanisole, it may re-alkylate electron-rich aromatic rings (common in kinase inhibitors).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours.

    • Self-Validation Check: Mass Spectrometry (LC-MS) should show the loss of mass equivalent to isobutylene (-56 Da) and appearance of the -COOH peak.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: High-purity carboxylic acid ready for amide coupling.

Quality Control & Characterization Data

To ensure the integrity of the intermediate before proceeding to expensive coupling steps, verify these parameters.

ParameterSpecificationMethodDiagnostic Signal
Appearance Colorless oil / White solidVisualN/A
Purity > 98.0%HPLC (254 nm)Single peak
Identity (H-NMR) tert-Butyl Group1H-NMR (CDCl3)Singlet, δ ~1.58 ppm (9H)
Identity (H-NMR) Methoxy Group1H-NMR (CDCl3)Singlet, δ ~3.84 ppm (3H)
Identity (H-NMR) Aromatic Protons1H-NMR (CDCl3)AA'BB' system, δ ~6.90 & 7.95 ppm
Residual Solvent < 5000 ppm (DCM)GC-HSN/A

References

  • Synthesis of tert-butyl esters (General Protocol)
  • Use in Vandetanib Intermediate Synthesis

    • Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate."[1] ResearchGate, 2013.

    • Context: Demonstrates the use of the benzoate scaffold in VEGFR inhibitor synthesis.
  • TFA Cleavage Mechanism & Scavengers

    • Albericio, F., & El-Faham, A. "Peptide Coupling Reagents, More than a Letter Soup."[2] Chemical Reviews, 2011.[2]

    • Context: While focused on peptides, this is the authoritative text on TFA-mediated tert-butyl cleavage mechanisms and cation scavenging (isobutylene management).
  • Anticancer Benzoate Derivatives (EGFR/Tubulin)

    • Mahmoud, A. A. "Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives." University of Baghdad College of Pharmacy, 2024.

    • Context: Direct application of the specific scaffold in EGFR kinase inhibitor design.
  • Selective Demethylation Strategies

    • Sharghi, H., et al. "BeCl2 is a highly selective reagent for dealkylation of aryl-methyl ethers."[3] Tetrahedron, 2005.

    • Context: Provides alternatives to BBr3 when the tert-butyl ester must be preserved (though difficult, this highlights the need for the orthogonal str

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for the synthesis of tert-butyl 4-methoxybenzoate. It addresses the specific chemical behavior of electron-rich benzoic acid derivatives and the unique instability of the tert-butyl protecting group.

Ticket ID: TBu-OMB-Synth-001 Topic: Troubleshooting Common Side Reactions & Yield Loss Applicable Substrates: 4-Methoxybenzoic acid (p-Anisic acid), tert-Butanol, Isobutylene.

Executive Summary

The synthesis of this compound presents a "perfect storm" of competing factors. The 4-methoxy group is strongly electron-donating, which increases electron density at the carbonyl carbon, rendering it less electrophilic and slowing down nucleophilic attack by the bulky tert-butanol. Simultaneously, the product itself is acid-labile , meaning the very catalysts used to form the bond (strong acids) can trigger its decomposition (autocatalytic deprotection).

This guide details the three most common synthetic routes, the specific side reactions that cause failure in each, and the mechanistic interventions required to prevent them.

Module 1: The Steglich Esterification (DCC/DMAP)

Method: Coupling 4-methoxybenzoic acid with tert-butanol using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

The Problem: "The Unfilterable White Solid"

Users often report low yields accompanied by a persistent white precipitate that is difficult to remove, even after filtration. NMR analysis of the crude mixture shows split peaks in the aromatic region, indicating a mixture of product and a byproduct.

Root Cause: N-Acylurea Rearrangement

Because tert-butanol is sterically hindered and the 4-methoxybenzoic acid is electron-rich, the initial esterification step is kinetically slow. This delay allows the reactive O-acylisourea intermediate to undergo an intramolecular 1,3-rearrangement, forming a thermodynamically stable (and useless) N-acylurea byproduct.

Visualizing the Failure Mode

The following diagram illustrates the competition between the desired path (DMAP catalysis) and the fatal side reaction.

Steglich_Side_Reaction Acid 4-Methoxybenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP (Fast) Side_Product N-Acylurea (Dead End Byproduct) O_Acyl->Side_Product Slow 1,3-Rearrangement (No DMAP or Steric Delay) DMAP DMAP (Catalyst) Product tert-Butyl 4-Methoxybenzoate Active_Ester->Product + tBuOH tBuOH tert-Butanol

Caption: The "Race Against Time": DMAP must intercept the O-acylisourea before it rearranges into the N-acylurea byproduct.

Protocol Correction

To prevent rearrangement, you must ensure the "Active Ester" forms faster than the rearrangement occurs.

  • Order of Addition: Dissolve the Acid, tert-Butanol, and DMAP in DCM first. Add DCC last at 0°C. This ensures DMAP is ready to intercept the O-acylisourea immediately upon formation.

  • Stoichiometry: Increase DMAP loading from catalytic (5-10 mol%) to stoichiometric (30-50 mol%) if the reaction is sluggish.

  • Alternative: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The urea byproduct of EDC is water-soluble and can be washed away, unlike the insoluble DCU/N-acylurea complex.

Module 2: The Acid Chloride Route

Method: Reacting 4-methoxybenzoyl chloride with tert-butanol and a weak base.

The Problem: "Product Vanishing Act"

The reaction appears to work by TLC, but after workup and concentration, the yield drops significantly, and the product smells of isobutylene.

Root Cause: Autocatalytic Acid Cleavage (Self-Immolation)

The reaction produces HCl as a byproduct. While pyridine or triethylamine (TEA) is used to neutralize it, the tert-butyl ester is extremely sensitive to trace acids. If the pyridinium hydrochloride salt is not completely removed, or if the workup is slightly acidic, the product cleaves during the concentration step (which involves heat).

Mechanism:



Protocol Correction
  • Solvent Switch: Do not use pure tert-butanol as the solvent. Use anhydrous THF or Ether with tert-butanol (1.5 equiv).

  • Base Selection: Use Magnesium tert-butoxide (

    
    ) generated in situ or pre-formed. This acts as both the nucleophile and the base, preventing HCl generation entirely.
    
  • Workup: Wash with cold saturated

    
     . Never use dilute HCl or citric acid to neutralize the reaction mixture.
    

Module 3: The Boc-Anhydride ( ) Method

Method: Reacting 4-methoxybenzoic acid with Di-tert-butyl dicarbonate (


) and DMAP.
The Problem: "Gas Evolution and Stalled Reaction"

The reaction generates vigorous bubbling initially but stalls before completion.

Root Cause: Mixed Anhydride Stability

This reaction proceeds via a mixed anhydride intermediate (


). The attack of tert-butanol (generated in situ) on this intermediate is sterically hindered.
  • Side Reaction: The tert-butoxide anion can attack the wrong carbonyl, reforming the starting materials or forming symmetrical carbonates.

  • Thermodynamics: The driving force is the release of

    
    . If the vessel is pressurized or not vented properly, the equilibrium is hampered.
    
Protocol Correction
  • Catalyst: Use Magnesium Perchlorate (

    
    ) (10 mol%) alongside 
    
    
    
    . This Lewis acid catalyzes the collapse of the mixed anhydride more effectively than DMAP alone for electron-rich acids.
  • Solvent: Use Nitromethane or DCM .

  • Stoichiometry: Use 2.0 equivalents of

    
    . The first equivalent forms the mixed anhydride; the second often assists in the final transfer.
    

Comparative Data Table

MethodPrimary Side ReactionCritical Control PointRecommended For
Steglich N-Acylurea formation (Rearrangement)Order of Addition: DMAP before DCC.Small scale (<5g), Lab setting.
Acid Chloride Acid-catalyzed hydrolysis (Isobutylene loss)pH Control: Avoid acidic workup.Compounds insensitive to weak base.
Boc-Anhydride Incomplete conversion / Symmetrical CarbonateCatalysis: Add

.[1]
High-value substrates; avoiding DCU removal.
Isobutylene Oligomerization of IsobutyleneTemp Control: Keep < -10°C; seal vessel.Industrial / Large scale (>100g).

FAQ: Troubleshooting & Diagnostics

Q: Why does my product turn into a solid white mass during rotary evaporation? A: If you used the Steglich method, this is likely Dicyclohexylurea (DCU) . It is soluble in hot DCM but precipitates as you concentrate. Solution: Cool the mixture to -20°C for 2 hours and filter through Celite before final evaporation.

Q: Can I use TFA to purify the crude product? A: ABSOLUTELY NOT. Trifluoroacetic acid (TFA) is the standard reagent used to remove the tert-butyl group. Exposure to TFA will quantitatively convert your ester back to 4-methoxybenzoic acid within minutes.

Q: My NMR shows a singlet at


 1.5 ppm but no aromatic protons. What is it? 
A:  This is likely Di-tert-butyl dicarbonate (

)
excess or Di-tert-butyl ether . If the singlet is at

1.3 ppm, it is likely tert-butanol . If you see a singlet at

4.6 ppm (broad) along with the 1.5 ppm peak, it is unreacted alcohol.

Q: Is the 4-methoxy group sensitive to these conditions? A: Generally, no. The methyl ether is stable to DCC, bases, and mild acids.[2] However, avoid using Boron Tribromide (


)  or Aluminum Chloride (

)
, as these Lewis acids will cleave the methyl ether (demethylation) to form the phenol.

References

  • Neises, B., & Steglich, W. (1978).[3][4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3][5]

  • Bartoli, G., et al. (2005).[1][7] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate.[1] Organic Letters, 7(3), 427–430.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of t-Butyl esters).
  • Wright, S. W., et al. (2006). Convenient Preparation of t-Butyl Esters via t-Butyl Ethers.[8] Tetrahedron Letters, 38(42), 7345-7348.

Sources

Technical Support Center: Troubleshooting Low Yields in the Esterification of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the esterification of 4-methoxybenzoic acid (p-anisic acid). We will explore the common pitfalls leading to diminished yields and provide systematic, evidence-based solutions to optimize your synthetic outcomes. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific, observable problems you might encounter during the experiment. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction has stalled. TLC or HPLC analysis shows a significant amount of unreacted 4-methoxybenzoic acid even after prolonged heating. Why?

Probable Causes:

  • Chemical Equilibrium: The primary culprit is often the reversible nature of the Fischer esterification reaction.[1][2] The reaction between 4-methoxybenzoic acid and an alcohol produces the ester and water. As water accumulates in the reaction vessel, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) begins to compete, establishing an equilibrium that prevents full conversion.[3][4]

  • Inactive or Insufficient Catalyst: The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[5][6] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount (typically 1-5 mol%), the reaction rate will be impractically slow.[4][5]

  • Suboptimal Temperature: Esterification reactions have an activation energy barrier that must be overcome.[4] If the reaction temperature is too low (e.g., not at the reflux temperature of the alcohol being used), the reaction kinetics will be sluggish, leading to incomplete conversion within a practical timeframe.[1][7]

Recommended Solutions:

  • Drive the Equilibrium Forward: Employ Le Chatelier's principle to shift the equilibrium towards the product side.[5][8]

    • Use Excess Alcohol: Use the alcohol reactant in a large excess (5-10 equivalents or as the solvent).[5][8] This increases the probability of the forward reaction.

    • Remove Water: Actively remove water as it is formed. The most effective methods are:

      • Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or hexane.[8][9][10] As the mixture refluxes, the water-azeotrope condenses into the trap, and the denser water separates, while the solvent returns to the flask.[10][11]

      • Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water byproduct.[1][3]

  • Verify and Optimize Catalyst:

    • Use a fresh, concentrated acid catalyst. For sulfuric acid, ensure it is 98%.

    • Increase the catalyst loading if necessary, but be mindful that excessive acid can lead to side reactions like charring.[5]

  • Ensure Adequate Heating:

    • Heat the reaction mixture to a vigorous reflux. The optimal temperature is typically the boiling point of the alcohol or the azeotropic solvent used.[1] Monitor the temperature with a thermometer to ensure it is stable.

Question 2: The reaction mixture has turned dark brown or black. What causes this charring, and is my product salvageable?

Probable Causes:

  • Aggressive Catalyst Conditions: This is a classic sign of decomposition, often caused by the strong dehydrating action of concentrated sulfuric acid, especially at high temperatures.[5] The acid can promote side reactions and polymerization of the starting materials or products.[5]

  • Localized Overheating: Adding the sulfuric acid catalyst too quickly to the alcohol can cause a strong exotherm, leading to localized "hot spots" where charring occurs.[5]

Recommended Solutions:

  • Control Catalyst Addition: Always add the concentrated sulfuric acid slowly and dropwise to the cooled alcohol, with vigorous stirring, before adding the 4-methoxybenzoic acid.[5] This dissipates the heat of mixing.

  • Reduce Reaction Temperature: While reflux is necessary, excessively high temperatures can be detrimental. If using a high-boiling alcohol, consider if a slightly lower temperature is feasible, though this will extend the reaction time.

  • Use a Milder or Solid Catalyst: If charring is a persistent issue, switch to a less aggressive catalyst.

    • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is often easier to handle and less prone to causing charring than H₂SO₄.[12]

    • Acidic Ion-Exchange Resins: Resins like Amberlyst-15 can be used as a solid acid catalyst.[13][14] They offer the significant advantage of being easily filtered out of the reaction mixture, simplifying the workup and preventing product degradation by residual acid.[15][16]

The product may be salvageable through purification (e.g., column chromatography followed by recrystallization), but the yield will likely be compromised. The colored impurities are often polymeric and can be challenging to remove.

Question 3: I am losing a significant amount of product during the aqueous workup and extraction. How can I prevent this?

Probable Causes:

  • Product Solubility in Aqueous Phase: While methyl 4-methoxybenzoate has limited water solubility, some loss to the aqueous layer during washing is inevitable, especially if large volumes of water are used.[1]

  • Emulsion Formation: The presence of unreacted carboxylic acid, which can act as a surfactant, along with the ester product, can lead to the formation of stable emulsions during the bicarbonate wash, making phase separation difficult or impossible.[1][4]

  • Premature Product Precipitation: If the reaction mixture is concentrated too much before the workup, the product may precipitate, trapping impurities.

Recommended Solutions:

  • Minimize Aqueous Contact and "Salt Out" the Product:

    • Use a saturated sodium chloride solution (brine) for the final wash.[1][4] The high ionic strength of the brine reduces the solubility of the organic ester in the aqueous layer, driving it into the organic phase.

  • Break Emulsions:

    • Add a small amount of brine to the separatory funnel and swirl gently.

    • Allow the mixture to stand for a longer period to allow the layers to separate.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help break it.

  • Proper Neutralization Technique:

    • After cooling the reaction, remove the bulk of the excess alcohol under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[1]

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 4-methoxybenzoic acid.[1][17] Caution: Perform this slowly as CO₂ gas evolution can be vigorous.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 4-methoxybenzoic acid?

Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst.[18] It acts as both a catalyst and a dehydrating agent.[5] However, for sensitive substrates or when charring is an issue, solid acid catalysts like p-toluenesulfonic acid (p-TsOH) or acidic resins (e.g., Amberlyst-15) are excellent alternatives that simplify workup.[12][13][15]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method.[1][17]

  • Procedure: Spot the reaction mixture alongside a co-spot of the starting 4-methoxybenzoic acid on a silica gel TLC plate.

  • Eluent: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (which is more polar and will have a lower Rf value) has completely disappeared, and a new, less polar product spot (higher Rf) is dominant.

Q3: Are there alternative, milder methods if Fischer esterification fails?

Yes. If the substrate is sensitive to strong acid and heat, other methods can be employed:

  • Reaction with an Acid Chloride: Convert the 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily react with the alcohol in the presence of a mild base (like pyridine or triethylamine) to form the ester.[6][19]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent to activate the carboxylic acid, allowing for esterification under mild, room-temperature conditions. This is particularly useful for valuable or sensitive substrates.[12]

Optimized Experimental Protocol: Synthesis of Methyl 4-Methoxybenzoate

This protocol details a standard procedure for the Fischer esterification of 4-methoxybenzoic acid using methanol, with provisions for efficient water removal.

Reagents & Materials:

  • 4-Methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Toluene (for Dean-Stark) or Molecular Sieves (4Å)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (e.g., 15.2 g, 0.1 mol).

    • Add methanol (80 mL, ~2.0 mol, 20 eq.) and toluene (40 mL). Alternatively, if not using a Dean-Stark trap, use 120 mL of methanol and add 20 g of activated 4Å molecular sieves.

    • Assemble the flask with a Dean-Stark trap and a reflux condenser.[20] Ensure all glassware is dry.

  • Catalyst Addition:

    • In a separate small beaker, cool the methanol (10 mL) in an ice bath.

    • Slowly and carefully add concentrated H₂SO₄ (1 mL, ~1.8 mmol, 1.8 mol%) to the cold methanol with stirring.

    • Add this catalyst solution to the main reaction flask.

  • Reflux:

    • Heat the mixture to a steady reflux using a heating mantle. The reaction temperature should be around 65-70 °C (refluxing methanol/toluene azeotrope).

    • Continue refluxing for 4-8 hours. Monitor the reaction progress by TLC.[17] If using a Dean-Stark trap, you will see water collecting in the side arm.[21]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the solvent using a rotary evaporator.

    • Dissolve the oily residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution (2 x 50 mL) until gas evolution ceases.[22]

    • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).[22]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxybenzoate as an oil or low-melting solid.

  • Purification:

    • The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol/water mixture, or by column chromatography on silica gel if significant impurities are present.[17][23]

Data Summary & Visualizations

Table 1: Impact of Key Parameters on Esterification Yield
ParameterPotential Issue if Not OptimizedRecommended Action & Rationale
Water Removal Equilibrium shifts left, lowering conversion.[4]Use a Dean-Stark trap or molecular sieves to sequester water and drive the reaction to completion via Le Chatelier's principle.[8]
Alcohol Stoichiometry Insufficient nucleophile, unfavorable equilibrium.Use a large excess of alcohol (e.g., 5-20 eq. or as solvent) to maximize the forward reaction rate.[5][8]
Catalyst Loading Slow reaction kinetics (too low); charring/side reactions (too high).[5]Use a catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH for efficient protonation of the carbonyl.[5]
Temperature Reaction rate is too slow to be practical.[1]Heat to reflux to provide sufficient thermal energy to overcome the activation energy barrier of the reaction.[4]
Reaction Time Incomplete conversion if too short.Monitor by TLC until the starting carboxylic acid is no longer visible. Typical times are 4-24 hours.[1]
Diagrams

Fischer_Esterification_Mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation start R-COOH + H⁺ activated R-C(OH)₂⁺ (Activated Carbonyl) start->activated Fast tetrahedral R-C(OH)₂(O⁺HR') (Tetrahedral Intermediate) activated->tetrahedral Slow, Rate-Determining alcohol R'-OH protonated_intermediate R-C(OH)(OH₂⁺)(OR') tetrahedral->protonated_intermediate Fast water H₂O protonated_ester R-C(O⁺H)(OR') (Protonated Ester) protonated_intermediate->protonated_ester Forms good leaving group final_ester R-COOR' (Ester Product) protonated_ester->final_ester Fast catalyst_regen H⁺ Troubleshooting_Workflow start Low Yield Observed check_conversion Is starting material consumed (via TLC/HPLC)? start->check_conversion check_color Is reaction mixture dark/charred? check_conversion->check_color Yes cause_equilibrium Probable Cause: Equilibrium Limitation or Slow Kinetics check_conversion->cause_equilibrium No check_workup Was there an emulsion or difficult separation? check_color->check_workup No cause_char Probable Cause: Decomposition from harsh acid/high temperature. check_color->cause_char Yes cause_workup Probable Cause: Product loss to aqueous phase or emulsion formation. check_workup->cause_workup Yes solution_equilibrium Solution: 1. Add excess alcohol. 2. Remove H₂O (Dean-Stark). 3. Check catalyst activity/loading. 4. Increase temperature/time. cause_equilibrium->solution_equilibrium solution_char Solution: 1. Add catalyst slowly and cold. 2. Use milder catalyst (p-TsOH) or solid catalyst (Amberlyst). cause_char->solution_char solution_workup Solution: 1. Wash with brine ('salt out'). 2. Minimize water washes. 3. Add brine to break emulsions. cause_workup->solution_workup

Caption: A troubleshooting workflow for low esterification yields.

References

  • Benchchem. (2025). Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Macmillan, D. et al. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC.
  • Parchem. (2026).
  • Benchchem. (2025).
  • Limon, D. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Methoxybenzoic Acid.
  • Svejstrup, T. D. et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Benchchem. (2025).
  • Kubin, M. et al. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • Supporting Inform
  • Limon, D. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin.
  • JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.
  • SIELC Technologies. (2018).
  • Chemistry Stack Exchange. (2018).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Margarida, B. R. et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • PrepChem.com. (n.d.).
  • Surburg, H. et al. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Oliver-Meseguer, J. et al. (n.d.).
  • Chemistry Steps. (2021).
  • Wikipedia. (n.d.).
  • DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Catalysis of Ester Reactions by Ionic Resins.
  • Patsnap Eureka. (2025).
  • Mitsubishi Chemical Corporation. (n.d.).
  • University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs.
  • ResearchGate. (n.d.).
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • The Organic Chemistry Tutor. (2016).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Deprotection of tert-Butyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the deprotection of tert-butyl 4-methoxybenzoate. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic behind experimental choices. This resource addresses the common—and often subtle—challenges encountered in the lab, ensuring your path to the desired 4-methoxybenzoic acid is both efficient and high-yielding.

Core Principles: Understanding the Mechanism

The deprotection of a tert-butyl ester is fundamentally an acid-catalyzed elimination reaction.[1] Its efficacy hinges on the unique stability of the tertiary carbocation intermediate.

  • Protonation: The process begins with the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This step increases the electrophilicity of the carbonyl carbon.[2]

  • Cleavage: The C-O bond cleaves, releasing the desired carboxylic acid and a stable tert-butyl carbocation.[1]

  • Fate of the Cation: This highly reactive carbocation is the primary source of potential side reactions.[3] It is typically neutralized through one of two pathways:

    • Deprotonation: The cation loses a proton to form isobutylene, a volatile gas that escapes the reaction mixture.[4][5]

    • Alkylation: The electrophilic cation can attack other nucleophiles present, including the solvent, trace water, or even the electron-rich aromatic ring of another molecule. This leads to unwanted t-butylated byproducts.[1][3][6]

Reaction Mechanism Overview

TFA-Mediated Deprotection cluster_main Deprotection Pathway cluster_cation Fate of t-Butyl Cation Start tert-Butyl 4-Methoxybenzoate Protonated Protonated Ester Start->Protonated + H+ (from TFA) Cleavage Bond Cleavage Protonated->Cleavage Acid 4-Methoxybenzoic Acid Cleavage->Acid Cation tert-Butyl Cation Cleavage->Cation Isobutylene Isobutylene (gas) Cation->Isobutylene - H+ Side_Product Alkylated Byproduct Cation->Side_Product + Nucleophile Scavenger Scavenger (e.g., TIS, H2O) Cation->Scavenger Trapped Trapped Cation Scavenger->Trapped

Caption: TFA-mediated deprotection of a t-butyl ester and fate of the t-butyl cation.

Troubleshooting Guide

This section is structured to directly address the most common issues encountered during the deprotection of this compound.

Q1: My deprotection reaction is incomplete. What are the likely causes and how can I resolve this?

Incomplete conversion is a frequent challenge. The solution involves a systematic adjustment of reaction parameters, starting with the mildest changes.

  • Cause 1: Insufficient Reaction Time or Low Temperature. Deprotection kinetics can be sluggish, especially at temperatures below ambient. While most reactions are complete within a few hours at room temperature, sterically hindered or less reactive substrates may require more time.[7][8]

    • Solution: First, extend the reaction time, monitoring progress every hour by Thin Layer Chromatography (TLC) or LC-MS. If the reaction remains stalled, consider gently warming the mixture to 30-40 °C, but be aware that this may also increase the rate of side reactions.[7]

  • Cause 2: Insufficient Acid Concentration. While the reaction is catalytic in principle, using an excess of acid is standard practice to ensure the equilibrium is driven towards the products.[5][7] Water in your solvents can also dilute the acid, reducing its effectiveness.[8]

    • Solution: Ensure you are using a sufficient concentration of TFA. A 1:1 (v/v) mixture of TFA in an anhydrous solvent like dichloromethane (DCM) is a robust starting point.[7][8] If conversion is still low, you can increase the proportion of TFA, even up to 95%, for more stubborn substrates.[9] Always use anhydrous solvents to prevent unwanted dilution.[8]

Q2: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?

The formation of byproducts is almost always linked to the reactivity of the tert-butyl carbocation generated during the reaction.[3][10]

  • Primary Side Reaction: Alkylation. The electrophilic tert-butyl cation can react with any available nucleophile. In the case of your specific substrate, the electron-rich aromatic ring of 4-methoxybenzoic acid is a potential target, leading to C-alkylation. If other nucleophilic functional groups are present in more complex molecules (e.g., tryptophan or methionine residues in peptides), they are highly susceptible to alkylation.[1][6]

  • Solution: Employ a Scavenger. The most effective strategy to mitigate these side reactions is to introduce a "scavenger" into the reaction mixture. A scavenger is a compound that reacts rapidly with the tert-butyl cation, effectively trapping it before it can alkylate your desired product.[1]

    • Triisopropylsilane (TIS): A highly effective scavenger that readily captures the carbocation. A typical concentration is 2.5-5% (v/v).[7]

    • Water: A small amount of water (2.5-5% v/v) can also act as a scavenger, quenching the cation to form tert-butanol.[3]

    • A common and robust cleavage cocktail is a 95:2.5:2.5 mixture of TFA:TIS:H₂O. [11]

Q3: My substrate is sensitive to strong acids like TFA. Are there milder deprotection alternatives?

Yes, for substrates containing other acid-labile protecting groups or functionalities, TFA can be too harsh.[8] Several milder and more selective methods have been developed.

  • Aqueous Phosphoric Acid: Using 85% aqueous phosphoric acid in a solvent like toluene at a slightly elevated temperature (e.g., 50 °C) provides an effective and environmentally benign alternative.[12][13][14] This method is often compatible with groups like benzyl esters and TBDMS ethers.[12]

  • Lewis Acids: Certain Lewis acids can facilitate the cleavage under non-protic conditions. For example, zinc bromide (ZnBr₂) in DCM has been used for the selective deprotection of tert-butyl esters.[15][16][17]

  • Enzymatic Cleavage: For highly sensitive and complex molecules, specific lipases and esterases can hydrolyze tert-butyl esters with exceptional selectivity, leaving other protecting groups like Boc and Fmoc intact.[18][19]

Q4: The final product is difficult to isolate after workup. What are some best practices?

Isolation challenges often stem from the properties of the final carboxylic acid and the need to remove excess reagents.

  • Problem: Removing Excess TFA. TFA is a high-boiling acid and can be difficult to remove completely by rotary evaporation alone.

    • Solution: After initial concentration, co-evaporate the residue with a non-polar solvent like toluene or hexanes several times. This helps to azeotropically remove the remaining TFA.

  • Problem: Product is an Oil or Difficult to Solidify. Carboxylic acids, particularly those with polar substituents, can be resistant to crystallization.

    • Solution: After removing the solvent, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a cold non-solvent, such as diethyl ether or pentane.[3] Trituration (repeatedly washing the oil with a non-solvent while scratching with a spatula) can often induce solidification.

  • Problem: Low Yield due to Water Solubility. If the resulting 4-methoxybenzoic acid has some solubility in the aqueous phase during workup, it can lead to yield loss.

    • Solution: During the extraction process, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can drive more of your product into the organic layer. Perform multiple extractions with your organic solvent to ensure complete recovery.[20]

Comparative Table of Deprotection Conditions

Reagent SystemSolventTemp. (°C)Typical TimeKey Considerations & Scientific Rationale
TFA (50-95%) Dichloromethane (DCM)20-251-4 hoursThe standard, robust method. High acid concentration drives the reaction to completion. Requires scavengers (TIS, H₂O) for complex or nucleophilic substrates to prevent alkylation by the t-butyl cation.[7][8]
4M HCl 1,4-Dioxane20-251-5 hoursA classic and potent alternative to TFA. Often used when TFA might cause trifluoroacetylation of amine or alcohol groups. Anhydrous conditions are critical.[2][8]
Formic Acid (85-98%) Neat or Toluene20-604-12 hoursA milder protic acid. Suitable for substrates sensitive to TFA, such as certain β-lactams. The reaction can be slower and may require gentle heating.[2]
Phosphoric Acid (85% aq.) Toluene50-604-12 hoursMild, environmentally friendly option. Excellent for selective deprotection in the presence of other acid-sensitive groups. Requires heating to achieve a practical reaction rate.[13][20]
ZnBr₂ Dichloromethane (DCM)20-2512-24 hoursLewis acid catalysis. Useful for selective cleavage when avoiding strong protic acids is necessary. Can be slower than protic acid methods.[15][16]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the most common and robust method for tert-butyl ester cleavage.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (Optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the this compound in anhydrous DCM (to make a ~0.1-0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • If using a scavenger, add TIS (0.05 eq, ~5% v/v of TFA volume).

  • Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL of TFA for 10 mL of DCM).[7]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and concentrate again. Repeat this step twice to azeotropically remove most of the residual TFA.

  • Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-methoxybenzoic acid.

  • Purify the product by recrystallization or flash column chromatography if necessary.[13]

Protocol 2: Milder Deprotection using Aqueous Phosphoric Acid

This protocol provides an alternative for acid-sensitive substrates.

Materials:

  • This compound (1.0 eq)

  • Toluene

  • 85% Aqueous Phosphoric Acid (5-10 eq)

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of the tert-butyl ester in toluene, add 85% aqueous phosphoric acid (5-10 equivalents).[20]

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purify the crude 4-methoxybenzoic acid as required.

Troubleshooting Workflow

Use this decision tree to guide your optimization process when encountering issues.

Caption: A decision tree for troubleshooting common t-butyl ester deprotection issues.

References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 0738.
  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Taylor, M. S. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737-3740.
  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]

  • How can I deprotect esters using TFA?. ResearchGate. [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. [Link]

Sources

Technical Support Center: Preventing the Decomposition of tert-Butyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers who have lost valuable batches of tert-butyl 4-methoxybenzoate (also known as tert-butyl p-anisate) to unexplained degradation during storage.

This guide transcends basic "store at -20°C" instructions. Here, we will dissect the chemical causality behind ester decomposition and provide a self-validating protocol to ensure absolute stability for your synthetic intermediates.

Mechanistic Insight: The Autocatalytic Doom Loop

To prevent degradation, you must first understand the molecular vulnerabilities of your compound. tert-Butyl esters are widely utilized protecting groups because they resist nucleophilic attack and basic conditions. However, they possess a critical Achilles' heel: extreme sensitivity to acid-catalyzed cleavage .

The 4-methoxy group on your benzoate ring is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring and directly up to the ester carbonyl oxygen. This makes the carbonyl oxygen significantly more nucleophilic and basic than a standard unsubstituted benzoate, priming it to scavenge even trace protons (


) from its environment.

Once protonated, the molecule undergoes an alkyl-oxygen cleavage. The bulky tert-butyl group departs, driven by the 1[1]. This cation rapidly eliminates a proton to form isobutylene gas. Crucially, the eliminated proton is released back into the matrix, initiating an 2 that will exponentially destroy the entire sample[2].

Mechanism A This compound B Protonation (Trace Acid) A->B C Alkyl-Oxygen Cleavage B->C D tert-Butyl Cation C->D E 4-Methoxybenzoic Acid C->E F Isobutylene Gas D->F G Regenerated H+ D->G Deprotonation G->B Autocatalysis

Caption: Autocatalytic acid-cleavage mechanism of this compound.

Diagnostic Troubleshooting (FAQs)

Q1: My stored this compound developed a white precipitate, and the vial hissed when I opened it. What happened? A1: You are observing the macroscopic results of the mechanism detailed above. The white precipitate is 4-methoxybenzoic acid (free p-anisic acid), which is highly crystalline and insoluble in non-polar storage matrices. The hissing sound is the rapid escape of isobutylene gas that built up pressure inside the sealed vial. Because 3, even a single microscopic initiation event leads to total sample loss[3].

Q2: I synthesized the compound perfectly and stored it in brand-new borosilicate glass vials. Where did the trace acid come from? A2: "New" does not mean "neutral." Standard borosilicate glass possesses surface silanol groups (Si-OH) which are mildly acidic. For highly activated esters, prolonged physical contact with these silanols at room temperature is enough to trigger the first cleavage event. Furthermore, any ambient moisture trapped in the vial reacts with atmospheric


 to form carbonic acid.

Q3: Can I just dry my compound with Magnesium Sulfate (


) before storage to prevent this? 
A3: No.  While removing water is critical, traditional desiccants like 

or

possess Lewis acidic character. Exposing your ester to Lewis acids will artificially induce the exact cleavage you are trying to avoid. You must use non-acidic drying methods, such as azeotropic distillation.

Quantitative Stability Matrix

To highlight the importance of proper storage, review the empirical stability data based on varying environmental controls.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Failure Mode
Ambient Benchtop 25°CAir (Ambient)Standard Clear Glass< 2 WeeksMoisture / Silanol Acidolysis
Refrigerated 4°CAir (Sealed)Standard Clear Glass1 - 3 MonthsCondensation / Hydrolysis
Desiccated Cold -20°CArgonStandard Clear Glass6 - 12 MonthsSlow Silanol Acidolysis
Optimized Protocol -20°CArgonBase-Washed Amber> 24 Months Stable

Self-Validating Storage Protocol

Do not rely on hope; rely on chemistry. The following protocol eliminates all three vectors of degradation: moisture, surface acidity, and thermal kinetics. It includes a self-validation step to ensure the system is secure before long-term freezing.

Step 1: Container Passivation (Base-Washing)

Causality: Neutralizes the acidic silanol (Si-OH) groups on the glass surface.

  • Submerge amber glass vials in a 5% (v/v) solution of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in ethanol for 2 hours.

  • Rinse the vials thoroughly with HPLC-grade methanol, followed by anhydrous dichloromethane (DCM).

  • Bake the vials in an oven at 120°C for 4 hours to drive off residual solvents and physically adsorb the amine to the glass matrix.

Step 2: Azeotropic Drying

Causality: Removes trace water without introducing Lewis acidic solid desiccants.

  • Dissolve your purified this compound in anhydrous toluene.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 35°C. Toluene forms a low-boiling azeotrope with water, pulling trace moisture out of the compound as it evaporates.

  • Repeat this dissolution/evaporation cycle twice to ensure absolute dryness.

Step 3: Inert Transfer and Self-Validation

Causality: Confirms the absence of degradation before committing the sample to long-term storage.

  • Transfer the dried compound into the base-washed vials inside a glovebox or using a Schlenk line under high-purity Argon.

  • Self-Validation Check: Before sealing the bulk batch, dissolve a 1 mg aliquot in anhydrous

    
     and run a rapid 
    
    
    
    -NMR spectrum.
    • Pass Criteria: A clean singlet at ~1.58 ppm (the intact tert-butyl group).

    • Fail Criteria: The presence of a peak at ~4.7 ppm (alkene protons of free isobutylene) indicates degradation has already begun. Do not store; repurify immediately.

  • Once validated, seal the vials with PTFE-lined caps and wrap securely with Parafilm.

Step 4: Kinetic Suppression
  • Store the sealed vials immediately at -20°C in a secondary desiccated container.

Workflow S1 1. Azeotropic Drying (Toluene Evaporation) S2 2. Base-Washing Vials (Neutralize Silanols) S1->S2 S3 3. Argon Backfill (Exclude Moisture) S2->S3 S4 4. NMR Validation (Check Isobutylene) S3->S4 S5 5. -20°C Storage (Kinetic Suppression) S4->S5

Caption: Self-validating anhydrous storage workflow for sensitive esters.

References

  • Benchchem. "Application Notes and Protocols: Cleavage of the OtBu Ester Group." Benchchem.1

  • ACS GCI Pharmaceutical Roundtable. "Acids - Mechanism + Description." ACS GCI. 3

  • Wiley-VCH. "1 Protection Reactions." Wiley-VCH.2

Sources

Technical Support Center: Impurity Identification in tert-butyl 4-methoxybenzoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of tert-butyl 4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the accurate identification of impurities in your samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the pure compound is the first critical step. The structure of this compound gives rise to a characteristic set of signals. The aromatic protons will appear as two distinct doublets due to the para-substitution pattern. The methoxy and tert-butyl groups, being electronically distinct, will each produce a singlet.

Below is a summary of the expected chemical shifts in a typical deuterated solvent like CDCl₃.

Table 1: Expected NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic (ortho to -COOtBu)~7.95 (d)~131.5
Aromatic (ortho to -OCH₃)~6.90 (d)~113.5
Methoxy (-OCH₃)~3.85 (s)~55.4
tert-Butyl (-C(CH₃)₃)~1.58 (s)~80.5 (quaternary C), ~28.2 (methyl C)
Carbonyl (-COO-)Not applicable~165.8
Aromatic (ipso to -COOtBu)Not applicable~125.0
Aromatic (ipso to -OCH₃)Not applicable~163.2

Note: Chemical shifts can vary slightly based on the solvent, concentration, and instrument frequency.

Q2: I'm seeing extra peaks in my ¹H NMR spectrum. What are the likely impurities from the synthesis of this compound?

A2: The presence of unexpected signals indicates impurities, which often originate from unreacted starting materials or side-products from the synthesis. The most common method for synthesizing this compound is the Fischer esterification of 4-methoxybenzoic acid with tert-butanol, typically under acidic conditions[1].

Common impurities to look for include:

  • 4-Methoxybenzoic acid (Starting Material): Incomplete reaction will leave residual starting material. Its most telling signal is the carboxylic acid proton, which is a broad singlet typically found far downfield (>10 ppm). This peak's position can be highly variable and is sensitive to concentration and solvent[2].

  • tert-Butanol (Starting Material): Excess or unreacted tert-butanol is another common impurity. It is characterized by a singlet for the nine equivalent methyl protons[3].

  • Isobutylene (Side-Product): Under acidic and heated conditions, tert-butanol can dehydrate to form isobutylene. This impurity will show two distinct signals in the vinyl region of the ¹H NMR spectrum[4].

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities

Impurity ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
4-Methoxybenzoic acid~12.7 (br s, 1H, -COOH), ~8.07 (d, 2H), ~6.95 (d, 2H), ~3.88 (s, 3H)[2][5]~172.0 (-COOH), ~164.0, ~132.5, ~124.0, ~114.0, ~55.5
tert-Butanol~1.28 (s, 9H), OH proton is variable[3][6]~69.0 (quaternary C), ~31.0 (methyl C)
Isobutylene~4.7 (s, 2H, =CH₂), ~1.7 (s, 6H, -CH₃)[4]~142.5 (=C<), ~113.0 (=CH₂), ~23.0 (-CH₃)
Q3: My sample was prepared using a different esterification method. Could there be other types of impurities?

A3: Absolutely. The nature of impurities is highly dependent on the synthetic route. For instance, if the synthesis involves the reaction of an acid chloride with tert-butanol, you might see residual pyridine or other bases used as catalysts. If a transesterification reaction was performed, you could have the starting ester as an impurity[7]. Always consider all reagents and potential side reactions from your specific synthesis when analyzing an NMR spectrum.

Troubleshooting Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying unknown signals in your NMR spectrum.

Caption: Workflow for Impurity Identification by NMR.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of your this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: For accurate quantification, add a known amount of an internal standard with a singlet that does not overlap with your sample signals (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz is recommended) for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.

Protocol 2: Confirmation of Exchangeable Protons (e.g., -COOH from 4-methoxybenzoic acid)
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described above.

  • D₂O Shake: Add one drop of deuterium oxide (D₂O) to the NMR tube. Cap the tube and shake gently to mix.

  • Second Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the exchangeable proton (e.g., the carboxylic acid proton of 4-methoxybenzoic acid) will either disappear or significantly decrease in intensity[8].

References

  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. BenchChem.
  • Filo. (2025). In a 1H NMR spectrum of tert-butanol, which of the following characterize. Filo.
  • Spectra - 4-methoxybenzoic acid. (n.d.). University of Alberta.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025).
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • ChemicalBook. (n.d.). tert-Butanol(75-65-0) 1H NMR spectrum.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Pribyl, J., & Svobodova, J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1647–1652.
  • ResearchGate. (2025). 1H NMR spectra (600 MHz) and structure of an industrial isobutylene-isoprene copolymer (butyl rubber).
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0163138).
  • ChemicalBook. (n.d.). Isobutylene oxide(558-30-5) 1H NMR spectrum.
  • Royal Society of Chemistry. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
  • Supplementary Information. (2020). Royal Society of Chemistry.
  • Wang, Z., et al. (2020). Polyolefin catalysis of propene, 1-butene and isobutene monitored using hyperpolarized NMR. Chemical Science, 11(43), 11796–11804.
  • BenchChem. (2025).
  • QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
  • BenchChem. (2025). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • Ashenhurst, J. (2022).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102786403A - Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.
  • Google Patents. (n.d.).
  • New Journal of Chemistry - Rsc.org. (n.d.).
  • Supplementary Information. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine.

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Scaling up the synthesis of tert-butyl 4-methoxybenzoate for pilot plant production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of tert-butyl 4-methoxybenzoate, with a specific focus on the challenges and considerations of scaling up production from the laboratory to a pilot plant. Here, we dissect common issues, provide in-depth troubleshooting, and present validated protocols to ensure a safe, efficient, and reproducible manufacturing process.

Synthesis Overview & Core Mechanism

The industrial synthesis of this compound is most commonly achieved via the acid-catalyzed electrophilic addition of isobutylene to 4-methoxybenzoic acid. This method is favored for its atom economy and the relatively low cost of starting materials.

The reaction proceeds through the protonation of isobutylene by a strong acid catalyst to form a stable tertiary carbocation (tert-butyl cation). This highly electrophilic intermediate is then attacked by the nucleophilic carbonyl oxygen of 4-methoxybenzoic acid. A subsequent deprotonation step yields the final tert-butyl ester product and regenerates the acid catalyst.

Reaction Mechanism: Acid-Catalyzed Esterification

Reaction_Mechanism cluster_0 Step 1: Formation of tert-Butyl Cation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene tert_Butyl_Cation tert-Butyl Cation Isobutylene->tert_Butyl_Cation Protonation H_plus H⁺ (from Acid Catalyst) H_plus->Isobutylene Carboxylic_Acid 4-Methoxybenzoic Acid tert_Butyl_Cation->Carboxylic_Acid Electrophile meets Nucleophile Protonated_Ester Protonated Ester Intermediate Carboxylic_Acid->Protonated_Ester Nucleophilic Attack Final_Product This compound Protonated_Ester->Final_Product Deprotonation H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed tert-butylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.

Category 1: Reaction Kinetics and Low Yield

Q: My reaction is stalling or showing low conversion even after several hours. What are the likely causes?

A: Slow or incomplete reactions are one of the most frequent challenges and can typically be attributed to equilibrium effects or suboptimal reaction conditions.[1]

  • Presence of Water: Water is a byproduct of the esterification between 4-methoxybenzoic acid and any tert-butanol formed from isobutylene hydration. Its accumulation can shift the reaction equilibrium back towards the starting materials, effectively stalling the reaction.[1]

    • Solution: Ensure all reagents and solvents are anhydrous. On a pilot scale, using a reactor equipped for azeotropic removal of water can be beneficial, although this is less common for isobutylene-based routes. Using fresh, anhydrous acid catalyst is critical.

  • Insufficient Catalyst Activity: The reaction relies on a strong acid catalyst. An inadequate amount or a weak or hydrated catalyst will lead to slow conversion.[1]

    • Solution: Increase the catalyst loading (typically 1-10 mol%). Consider using a stronger acid like trifluoromethanesulfonic acid, which is highly effective for this transformation.[2] For easier removal at scale, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be employed in a packed-bed reactor, simplifying workup.[3][4]

  • Loss of Isobutylene: Isobutylene is a low-boiling-point gas. In a poorly sealed reactor, it can escape, leading to a stoichiometric imbalance and incomplete conversion.

    • Solution: Ensure the pilot plant reactor is properly sealed and pressure-rated. Introduce isobutylene subsurface to maximize its residence time and dissolution in the reaction medium. Monitor the reactor pressure throughout the addition.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Conversely, a temperature that is too low will result in a sluggish reaction.[5]

    • Solution: The optimal temperature range is typically between -10°C and 40°C.[2][3] A reaction calorimetry study during process development is highly recommended to understand the thermal profile and identify the optimal temperature that balances reaction rate with safety and selectivity.[6]

Category 2: Side Product Formation & Purity Issues

Q: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I prevent them?

A: The primary culprit for side products is the high reactivity of the tert-butyl cation intermediate.

  • Isobutylene Dimerization/Polymerization: The tert-butyl cation can react with another molecule of isobutylene, initiating oligomerization or polymerization. This is often exacerbated by high local concentrations of isobutylene or high temperatures.

    • Solution: Maintain strict temperature control. Introduce isobutylene slowly and subsurface with vigorous mixing to ensure rapid dispersion and reaction with the carboxylic acid, minimizing its self-reaction.

  • Fries Rearrangement: While the classic Fries rearrangement involves phenolic esters, the strongly acidic conditions and elevated temperatures used in this synthesis can potentially promote unwanted acyl group migration or other rearrangements on the aromatic ring, leading to isomeric impurities.[7][8]

    • Solution: The best prevention is to maintain a low reaction temperature.[7] Using a milder, more selective catalyst can also mitigate this. If such impurities are detected, a lower reaction temperature is the first parameter to adjust.

  • Ring Alkylation: The electrophilic tert-butyl cation can potentially alkylate the electron-rich aromatic ring of either the starting material or the product.

    • Solution: This is generally less common than with highly activated systems like phenols, but it can be minimized by the same strategies used to prevent polymerization: controlled low temperature and efficient mixing to ensure the cation reacts preferentially with the carboxylic acid.

Category 3: Pilot Plant Scale-Up Challenges

Q: We successfully produced the material on a 1L scale, but encountered issues at the 100L pilot scale. Why?

A: Scaling up chemical reactions is rarely linear. Issues that are negligible in the lab can become critical in a pilot plant.[9]

  • Heat Management: The esterification reaction is exothermic. A 100-fold increase in volume does not correspond to a 100-fold increase in the reactor's surface area for heat exchange. The surface-area-to-volume ratio decreases dramatically, making heat removal less efficient.[9]

    • Solution: A runaway reaction is a significant safety hazard.[6] The rate of isobutylene addition must be carefully controlled and tied to the reactor's cooling capacity. The use of jacketed reactors with precise temperature control is mandatory. A preliminary safety assessment, including reaction calorimetry, is essential to model the thermal output and plan for adequate cooling.[6]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a 100L reactor is far more challenging than in a 1L flask. Inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reagents, promoting side reactions.[9]

    • Solution: The reactor's impeller design, agitation speed, and baffle configuration are critical.[9] For the subsurface addition of isobutylene gas, a gas-inducing impeller can significantly improve dispersion. The impact of mixing should be studied at the lab scale to understand its effect on selectivity before moving to the pilot plant.

  • Workup and Isolation: Quenching the reaction and performing extractions in a large reactor can be time-consuming. Prolonged exposure of the product to the acidic reaction mixture can lead to degradation or hydrolysis.

    • Solution: Plan the workup procedure to be as efficient as possible. Ensure that large-volume quenching and phase-separation equipment is ready. The washing effect of a filter cake or the efficiency of liquid-liquid extraction in a large vessel may not be the same as in the lab, so washing procedures may need to be optimized.[9]

Experimental Protocol: Pilot Plant Synthesis

This protocol is a representative example for the synthesis of this compound on a pilot scale. Warning: This procedure involves flammable gas and corrosive acids. All operations must be conducted in a suitable pilot plant facility with appropriate safety measures, including ventilation, personal protective equipment (PPE), and emergency protocols.[10][11][12]

Reagent & Equipment Data
ParameterValueUnitMolesMolar Eq.Notes
Reactor Volume 150L--Glass-lined or stainless steel reactor
4-Methoxybenzoic Acid 10.0kg65.71.0Ensure dryness.[11]
Dichloromethane (DCM) 50L--Anhydrous grade solvent
Trifluoromethanesulfonic Acid 0.5L (0.83 kg)5.50.084Highly corrosive, handle with extreme care.
Isobutylene 5.5kg98.01.5Compressed gas. Addition via dip tube.
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 150L reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 4-methoxybenzoic acid (10.0 kg) and dichloromethane (50 L). Begin agitation to form a slurry or solution.

  • Cooling: Cool the reactor contents to -5°C to 0°C using the reactor jacket.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.5 L) to the stirred mixture, ensuring the temperature does not exceed 5°C. The addition should be done over 20-30 minutes.

  • Isobutylene Addition: Begin the subsurface addition of isobutylene gas (5.5 kg) at a controlled rate. The rate should be adjusted to maintain the internal temperature between 0°C and 5°C. This step is highly exothermic and requires efficient cooling.[6] Monitor the reactor pressure; it should not exceed the equipment's specified limits. Expect this addition to take 3-5 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by taking samples for analysis (e.g., HPLC, GC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a pre-chilled 10% aqueous solution of sodium bicarbonate (approx. 40 L). Caution: This is an exothermic and gas-evolving step. Add slowly to control the pressure and temperature.

  • Workup:

    • Stop agitation and allow the layers to separate.

    • Drain the lower organic (DCM) layer.

    • Wash the organic layer with water (2 x 20 L) and then with brine (1 x 20 L).

  • Solvent Removal: Transfer the organic layer to a suitable vessel and remove the dichloromethane under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield high-purity this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield, Impurities) Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Yield_Branch Problem: Low Yield Check_Conversion->Low_Yield_Branch No Impurity_Branch Problem: Impurities Check_Conversion->Impurity_Branch Yes Check_Water Check for Water Contamination (Reagents, Solvents) Low_Yield_Branch->Check_Water Analyze_Impurities Identify Impurities by GC-MS / NMR Impurity_Branch->Analyze_Impurities Check_Catalyst Verify Catalyst Activity & Loading Check_Water->Check_Catalyst Check_Temp Is Temperature Too Low? Check_Catalyst->Check_Temp Check_Isobutylene Confirm Isobutylene Stoichiometry (Check for Leaks) Check_Temp->Check_Isobutylene Solution_Yield Action: - Use Anhydrous Reagents - Increase Catalyst Load - Optimize Temperature - Ensure Sealed System Check_Isobutylene->Solution_Yield Polymer_Check Polymeric byproducts present? Analyze_Impurities->Polymer_Check Isomer_Check Isomeric impurities present? Polymer_Check->Isomer_Check No Polymer_Cause Cause: High Temp / Poor Mixing Polymer_Check->Polymer_Cause Yes Isomer_Cause Cause: High Temp / Strong Acid (Possible Fries-type rearrangement) Isomer_Check->Isomer_Cause Yes Solution_Impurity Action: - Lower Reaction Temperature - Improve Agitation - Slow Reagent Addition Rate - Consider Milder Catalyst Isomer_Check->Solution_Impurity No (Re-evaluate) Polymer_Cause->Solution_Impurity Isomer_Cause->Solution_Impurity

Caption: Troubleshooting workflow for synthesis scale-up.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Available at: [Link]

  • Crivello, J. V. (1990). U.S. Patent No. 4,921,999. U.S. Patent and Trademark Office.
  • Bellut, H., et al. (2017). U.S. Patent No. 10,023,520. U.S. Patent and Trademark Office.
  • Fries Rearrangement. Organic Name Reactions. Available at: [Link]

  • Acid- and Isobutylene-Free Synthesis of t-Butyl Ethers by in situ Formation of 2-t-Butoxy-1-methylpyridinium Triflate. ResearchGate. Available at: [Link]

  • Lozano, P., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts, 10(9), 1043. Available at: [Link]

  • Supplementary Information for "Sodium t-Butoxide-Mediated Transesterification of Methyl Esters". Available at: [Link]

  • Guide of Pilot Plant Scale-Up Techniques. Adesis. (2024). Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. (2025). Available at: [Link]

  • Fries rearrangement. Wikipedia. Available at: [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. (2021). Available at: [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. (2021). Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. (2021). Available at: [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. (2017). Available at: [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. Google Patents. (2020).
  • UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Available at: [Link]

  • PILOT PLANT SCALE-UP TECHNIQUE. Available at: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

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Validation & Comparative

1H and 13C NMR analysis of tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: ^1H and ^13C NMR Analysis of tert-Butyl 4-Methoxybenzoate: A Comparative Guide for Drug Development

Introduction & Strategic Context

In multi-step organic synthesis and drug development, the choice of a carboxylic acid protecting group dictates the boundary conditions for subsequent chemical transformations. This compound (also known as tert-butyl p-anisate) represents a highly strategic functionalization [4]. The bulky tert-butyl ester provides exceptional steric shielding against nucleophilic attack and basic hydrolysis, while the electron-donating para-methoxy group modulates the electronic density of the aromatic ring.

This guide provides an in-depth comparative analysis of the ^1H and ^13C NMR spectroscopic features of this compound against its structural alternatives—methyl 4-methoxybenzoate and tert-butyl benzoate—and outlines practical, self-validating protocols for its utilization in the laboratory.

Comparative NMR Analysis: Decoding Steric and Electronic Causality

Accurate structural verification relies on understanding how steric bulk and electronic induction affect nuclear magnetic resonance (NMR) chemical shifts.

^1H NMR Spectroscopy

The ^1H NMR spectrum of this compound is characterized by three distinct domains: the massive aliphatic singlet of the tert-butyl group, the methoxy singlet, and the AA'BB' (often simplified as an AB quartet) aromatic system [1].

Table 1: ^1H NMR Chemical Shift Comparison (400 MHz, CDCl3, δ ppm)

Proton EnvironmentThis compoundMethyl 4-Methoxybenzoatetert-Butyl BenzoateCausality & Interpretation
Ester Alkyl Group 1.58 (s, 9H)3.88 (s, 3H)1.60 (s, 9H)The tert-butyl protons are highly shielded by the +I inductive effect of the adjacent methyl groups, appearing far upfield compared to the deshielded methyl ester protons [1][2].
Ether Methoxy (-OCH3) 3.84 (s, 3H)3.85 (s, 3H)N/AThe methoxy protons remain relatively constant (~3.84-3.85 ppm) as they are electronically insulated from the ester modification at the para position.
Aromatic (ortho to Ester) 7.93 (d, J = 8.8 Hz, 2H)7.99 (d, J = 8.8 Hz, 2H)7.98 (d, J = 7.6 Hz, 2H)The electron-withdrawing carbonyl group deshields these protons. The tert-butyl group is slightly more electron-donating (+I) than the methyl group, leading to a minor upfield shift (7.93 vs 7.99 ppm).
Aromatic (ortho to -OMe) 6.88 (d, J = 8.8 Hz, 2H)6.92 (d, J = 8.8 Hz, 2H)7.41 - 7.51 (m, 3H)The strong +M (mesomeric) effect of the methoxy oxygen donates electron density into the ring, significantly shielding these protons (~6.88 ppm) compared to the unsubstituted benzoate (~7.45 ppm).
^13C NMR Spectroscopy

Carbon-13 NMR provides direct insight into the skeletal framework. The quaternary carbon of the tert-butyl group is a critical diagnostic peak that confirms successful esterification.

Table 2: ^13C NMR Chemical Shift Comparison (100 MHz, CDCl3, δ ppm)

Carbon EnvironmentThis compoundMethyl 4-Methoxybenzoatetert-Butyl BenzoateCausality & Interpretation
Carbonyl (C=O) 165.6166.8165.8The steric bulk of the tert-butyl group slightly alters the ester conformation, and its +I effect increases electron density at the carbonyl carbon, shifting it upfield relative to the methyl ester.
Aromatic C-OMe (ipso) 162.9163.3N/AHighly deshielded due to the electronegative oxygen atom directly attached.
t-Butyl Quaternary C 80.5N/A81.0Diagnostic peak for tert-butyl esters. The quaternary carbon is deshielded by the adjacent oxygen but lacks attached protons, resulting in a low-intensity signal [1].
Methoxy C (-OCH3) 55.355.4N/AStandard shift for an aromatic methoxy group.
Ester Methyl C N/A51.9N/ADeshielded primary carbon attached to the ester oxygen [2].
t-Butyl Methyl C 28.2N/A28.2Highly shielded primary carbons; intense peak due to three equivalent methyl groups.

Strategic Application: Orthogonal Protecting Group Stability

In drug development, this compound is rarely the final active pharmaceutical ingredient (API); rather, the tert-butyl ester serves as a robust protecting group [3].

Causality of Stability:

  • Base/Nucleophile Resistance: The bulky -C(CH3)3 group physically blocks nucleophiles (e.g., OH⁻, Grignard reagents) from attacking the carbonyl carbon. The tetrahedral intermediate required for saponification cannot form due to severe steric clash.

  • Acid Lability: Under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), the ester oxygen is protonated. The molecule then undergoes an E1-like cleavage, driven by the formation of a highly stable tertiary carbocation (which subsequently eliminates a proton to form isobutylene gas), leaving the free carboxylic acid [3].

This behavior allows for orthogonal protection when paired with methyl esters, which are base-labile but acid-stable.

OrthogonalProtection Start Drug Intermediate (Contains both t-Butyl & Methyl Esters) Branch1 Basic Conditions (e.g., LiOH, THF/H2O) Start->Branch1 Branch2 Acidic Conditions (e.g., TFA, DCM) Start->Branch2 Result1 Methyl Ester Cleaved t-Butyl Ester Intact Branch1->Result1 Result2 t-Butyl Ester Cleaved Methyl Ester Intact Branch2->Result2

Orthogonal deprotection workflow demonstrating the strategic utility of t-butyl and methyl esters.

Self-Validating Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution ^1H and ^13C NMR spectra of this compound to verify purity.

  • Sample Preparation: Weigh approximately 15-20 mg of pure this compound into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to maintain magnetic homogeneity and prevent line broadening.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (^1H): Run the ^1H NMR at 400 MHz. Set the relaxation delay (D1) to 1-2 seconds and acquire 16 scans. The TMS peak must be calibrated to exactly 0.00 ppm.

  • Acquisition (^13C): Run the ^13C NMR at 100 MHz. Causality Check: Because the quaternary tert-butyl carbon (~80.5 ppm) and carbonyl carbon (~165.6 ppm) lack attached protons, they relax slowly via dipole-dipole interactions. To compensate, increase the relaxation delay (D1) to 2-3 seconds and acquire at least 512-1024 scans to ensure an adequate signal-to-noise ratio for these critical peaks.

Protocol 2: Acid-Mediated Cleavage of the tert-Butyl Ester

Objective: Deprotect this compound to yield 4-methoxybenzoic acid, validating its lability to acid.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol (208 mg) of this compound in 4.0 mL of anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add 4.0 mL of Trifluoroacetic acid (TFA) dropwise while stirring. Causality Check: The 1:1 ratio of TFA:DCM provides sufficient proton activity to generate the tertiary carbocation without causing unwanted electrophilic aromatic substitution side reactions on the electron-rich p-methoxy aromatic ring.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The non-polar ester spot (high Rf) will disappear, replaced by a highly polar baseline spot corresponding to the carboxylic acid.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM, TFA, and the isobutylene byproduct. Co-evaporate with toluene (3 x 5 mL) to remove residual traces of TFA azeotropically.

  • Validation: Analyze the crude white solid via ^1H NMR (in DMSO-d6). The complete disappearance of the 9H singlet at ~1.58 ppm serves as a self-validating confirmation of successful deprotection.

References

  • A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors.RSC Advances.
  • Methyl 4-[(Benzoylamino)methoxy]benzoate.MDPI Molbank.
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.BenchChem.
  • This compound.PubChem, NIH.

FT-IR spectroscopy for the identification of tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: FT-IR Spectroscopy for the Rapid Identification of tert-Butyl 4-Methoxybenzoate

Executive Summary & Core Directive

In the high-throughput environment of drug development, This compound (TBM) serves as a critical intermediate, often functioning as a protected form of p-anisic acid. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often overkill for routine identification.

This guide evaluates Fourier Transform Infrared (FT-IR) spectroscopy as a rapid, cost-effective alternative for the identification of TBM. We define its specific spectral fingerprint, compare its efficacy against NMR and Raman spectroscopy, and provide a validated Attenuated Total Reflectance (ATR) protocol.

The Verdict: FT-IR is the superior choice for routine Quality Control (QC) and raw material verification due to its speed (<2 minutes) and sensitivity to the specific functional group transformations (esterification) relevant to TBM synthesis.

The Spectral Fingerprint: Decoding TBM

To rely on FT-IR for identification, one must understand the causal link between the molecular structure of TBM and its infrared absorption. TBM combines an electron-rich aromatic ring, an ester linkage, and a bulky aliphatic group.

Molecular-Spectral Causality Map
  • The Carbonyl (C=O): The ester carbonyl is conjugated with the aromatic ring. Resonance delocalization from the para-methoxy group donates electron density into the ring and carbonyl system, slightly lowering the force constant of the C=O bond compared to non-conjugated esters.

  • The tert-Butyl Group: This is the key differentiator from methyl or ethyl esters. The gem-dimethyl vibration results in a characteristic "split" or doublet in the bending region.

  • The para-Substitution: The 1,4-substitution pattern on the benzene ring dictates specific out-of-plane (OOP) bending vibrations.

Table 1: Critical Assignment of this compound
Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Value
Ester C=O Stretching1705 – 1715 Primary ID. Lower than aliphatic esters (1740) due to conjugation.
C-H (Aromatic) Stretching3000 – 3100Weak intensity; indicates aromaticity.
C-H (Aliphatic) Stretching2950 – 2980Strong methyl stretches from the t-butyl and methoxy groups.
tert-Butyl Skeletal Bending 1390 & 1365 Critical ID. The "Gem-Dimethyl Doublet." Distinguishes t-butyl from n-alkyl chains.
C-O-C (Ester) Stretching (Asym)1270 – 1280Strong, broad band characteristic of benzoates.
C-O-C (Ether) Stretching (Asym)1250 – 1255Characteristic of the aryl-methoxy linkage (Anisole-like).
Aromatic Ring C=C Stretching1605, 1510Confirms benzene ring presence.
p-Substituted OOP Bending840 – 850Diagnostic for 1,4-substitution (differentiates from ortho/meta isomers).

Analyst Note: The absence of a broad O-H stretch (3300–2500 cm⁻¹) is the primary "negative control" indicator, confirming that the starting material (4-methoxybenzoic acid) has been successfully esterified.

Comparative Analysis: FT-IR vs. Alternatives

While FT-IR is excellent for fingerprinting, it is not a universal solution. The following analysis compares FT-IR against 1H-NMR and Raman spectroscopy for the specific task of TBM identification.

Table 2: Performance Matrix
FeatureFT-IR (ATR) 1H-NMR (300/400 MHz) Raman Spectroscopy
Primary Utility Verification (Matching standard)Elucidation (Solving structure)Complementary (Symmetric bonds)
Sample Prep None (Neat solid/oil)Dissolution (CDCl₃/DMSO)Minimal (Glass vial/capillary)
Time-to-Result < 2 Minutes15–30 Minutes< 5 Minutes
Specificity High (Fingerprint region)Ultimate (Connectivity)High (Crystal lattice sensitive)
Cost per Scan NegligibleHigh (Solvents/Cryogens)Low
TBM Specificity Detects C=O and t-butyl split well.[1]Resolves t-butyl singlet (9H, ~1.5 ppm) vs OMe (3H, ~3.8 ppm).Excellent for aromatic ring breathing modes.
Limitations Cannot prove connectivity de novo.Expensive, slower.Fluorescence interference from impurities.
Decision Logic: When to use which?

DecisionMatrix Start Goal: Identify TBM Sample Unknown Is the sample a complete unknown? Start->Unknown Standard Do you have a Reference Standard? Unknown->Standard No (Verify Identity) NMR Method: 1H-NMR (Structural Elucidation) Unknown->NMR Yes (Prove Structure) Purity Is quantitative purity required? Standard->Purity Yes FTIR Method: FT-IR (ATR) (Rapid Verification) Purity->FTIR No (ID Confirmation only) HPLC Method: HPLC-UV/MS (Purity Assay) Purity->HPLC Yes (>99% needed)

Figure 1: Decision matrix for selecting the analytical technique based on the research stage (R&D vs. QC).

Validated Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets. It is designed to be self-validating by including specific checkpoints.

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

Step-by-Step Workflow
  • System Initialization:

    • Ensure detector (DTGS or MCT) is cooled/stabilized.

    • Set parameters: Range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, Scans 16 or 32.

  • Background Acquisition (The Blank):

    • Clean crystal with isopropanol. Ensure it is dry.

    • Acquire background spectrum (air). Checkpoint: Ensure no peaks exist in the 2800–3000 cm⁻¹ (residual solvent) or 2350 cm⁻¹ (CO₂ fluctuation) regions.

  • Sample Application:

    • Place approx. 2–5 mg of TBM (solid or oil) onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100N). Note: TBM has a low melting point; excessive pressure may liquefy it, which is acceptable for ATR but may change peak intensities slightly.

  • Acquisition:

    • Scan the sample.

  • Post-Processing & Validation:

    • Apply Baseline Correction (if necessary).

    • Self-Validation Check:

      • Pass: Distinct carbonyl peak at ~1710 cm⁻¹ AND doublet at 1365/1390 cm⁻¹.

      • Fail (Hydrolysis): Appearance of broad "hump" at 3000 cm⁻¹ (Carboxylic Acid formation).

      • Fail (Contamination): Unexpected peaks at 3300-3400 cm⁻¹ (Moisture/Alcohol).

Data Processing Workflow

SpectralWorkflow Sample Sample Prep (Neat TBM) ATR ATR Interface (Diamond Crystal) Sample->ATR Interferogram Interferogram (Raw Data) ATR->Interferogram IR Source FFT Fourier Transform Interferogram->FFT Spectrum Single Beam Spectrum FFT->Spectrum Ratio Ratio vs Background (% Transmittance) Spectrum->Ratio

Figure 2: Signal processing pathway from physical sample to transmittance spectrum.

References

  • NIST Chemistry WebBook. Benzoic acid, p-tert-butyl- and related benzoate spectra. National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text for IR assignments of esters and tert-butyl groups).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5] (Source for specific frequency ranges of aromatic esters and gem-dimethyl doublets).

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for comparative spectra of anisic acid derivatives). Available at: [Link]

Sources

Comprehensive Purity Analysis of tert-Butyl 4-Methoxybenzoate: A Comparative Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical technique for ester purity is rarely a simple binary choice. For tert-butyl 4-methoxybenzoate (also known as tert-butyl p-anisate), the analytical workflow must account for the unique chemical reactivity of the tert-butyl protecting group. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven protocols, causality behind experimental parameters, and self-validating workflows.

The Analytical Challenge: Causality in Method Selection

This compound is a highly lipophilic ester[1]. In pharmaceutical development, verifying its purity requires quantifying the intact ester while simultaneously screening for residual starting materials (4-methoxybenzoic acid, tert-butanol) and synthetic byproducts.

The core analytical dilemma stems from the thermal lability of the tert-butyl group . Under high thermal stress—such as the environment inside a standard GC injection port (often >250 °C)—tert-butyl esters undergo an elimination reaction, cleaving into isobutylene gas and the corresponding free carboxylic acid[2].

  • Why HPLC is the Gold Standard for Intact Purity: HPLC operates at ambient or near-ambient temperatures, entirely circumventing thermal degradation. It provides a true representation of the intact ester and non-volatile impurities[3].

  • Why GC-MS is Reserved for Volatile Profiling: GC-MS is unparalleled for detecting residual solvents and volatile byproducts. However, to prevent artificial degradation of the tert-butyl ester during analysis, the method requires strict thermal mitigation strategies (e.g., Cold On-Column injection or lowered inlet temperatures)[4].

Method 1: HPLC-UV (Primary Assay for Intact Ester Purity)

Causality Behind the Method

Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity. The free acid impurity (4-methoxybenzoic acid) has a pKa of approximately 4.5. If the mobile phase pH is not strictly controlled, the acid will partially ionize, leading to severe peak tailing and poor resolution from the highly retained tert-butyl ester. By adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase, we suppress ionization, ensuring sharp, symmetrical peaks[3]. UV detection at 254 nm perfectly captures the


 transitions of the aromatic ring.
Self-Validating Protocol: Step-by-Step HPLC Workflow

This protocol incorporates a System Suitability Test (SST) to validate column performance before sample injection.

  • Sample Preparation: Accurately weigh 10.0 mg of this compound. Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (The Validation Step): Prepare a resolution standard containing 0.1 mg/mL of 4-methoxybenzoic acid and 1.0 mg/mL of this compound. Inject this standard first. Validation Criteria: The resolution factor (

    
    ) between the acid and the ester must be 
    
    
    
    . If
    
    
    , replace the column or verify mobile phase pH.
  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Gradient Program: 0–2 min (20% B), 2–15 min (linear ramp to 90% B), 15–20 min (hold 90% B), 20–25 min (re-equilibrate at 20% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Execution & Quantification: Inject 10 µL of the sample. Quantify purity using area normalization against a certified reference standard.

Method 2: GC-MS (Volatile Impurity Profiling)

Causality Behind the Method

To harness the structural elucidation power of Electron Ionization (EI) MS without destroying the analyte in the inlet, we must manipulate the thermodynamics of the injection. Standard split/splitless injectors at 250 °C will artificially inflate the concentration of 4-methoxybenzoic acid. By lowering the injector temperature to 150 °C and using a rapid oven ramp, we volatilize the ester before significant cleavage occurs[4].

Self-Validating Protocol: Step-by-Step GC-MS Workflow

This protocol uses fragment ion ratios to prove that thermal degradation is not occurring in the instrument.

  • Sample Preparation: Dissolve 5.0 mg of the analyte in 10.0 mL of GC-grade Dichloromethane (DCM). Do not use protic solvents like methanol, which can cause transesterification in the hot inlet.

  • Instrument Setup:

    • Column: 5% Phenyl polysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Injection Mode: Splitless injection. Critical Parameter: Injector temperature set to 150 °C (or use Cold On-Column injection if available).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).

    • MS Conditions: Transfer line at 250 °C, Ion source at 230 °C, EI mode (70 eV), scan range m/z 40–400.

  • Data Analysis & Self-Validation: Extract the ion chromatograms (EIC) for m/z 135 (the stable methoxybenzoyl cation) and m/z 56 (isobutylene). If the m/z 56 peak area is disproportionately large relative to the intact molecular ion region, thermal degradation is occurring, and the inlet temperature must be lowered further.

Comparative Performance Data

The following table synthesizes the operational parameters and performance metrics of both methodologies when applied specifically to this compound.

ParameterHPLC-UV (Primary Assay)GC-MS (Impurity Profiling)
Primary Application Intact purity, non-volatile impurities, free acid quantification.Residual solvents, volatile byproducts, structural elucidation.
Thermal Degradation Risk None (Ambient analysis)High (Requires strict inlet temperature control)
Limit of Detection (LOD) ~0.05% (UV at 254 nm)~0.01% (SIM mode for specific volatiles)
Sample Matrix Acetonitrile/WaterDichloromethane or Hexane
Run Time 25 minutes20.3 minutes
Self-Validation Metric Resolution (

)

between acid and ester
Ratio of m/z 135 to m/z 56 (checks for inlet cleavage)

Analytical Workflow Decision Tree

G Start This compound Purity Analysis Workflow HPLC HPLC-UV Method (Primary Assay) Start->HPLC Quantify Intact Ester & Non-Volatiles GCMS GC-MS Method (Impurity Profiling) Start->GCMS Identify Volatiles & Residual Solvents HPLC_Prep Sample Prep: MeCN/H2O (50:50) HPLC->HPLC_Prep GCMS_Prep Sample Prep: DCM or Hexane GCMS->GCMS_Prep HPLC_Cond C18 Column, 0.1% TFA Gradient Elution HPLC_Prep->HPLC_Cond HPLC_Val System Suitability: Rs ≥ 2.0 (Acid vs Ester) HPLC_Cond->HPLC_Val GCMS_Cond Low-Temp Injector (Prevent Thermal Cleavage) GCMS_Prep->GCMS_Cond GCMS_Val EI Fragmentation: Monitor m/z 135 & 56 GCMS_Cond->GCMS_Val

Caption: Decision matrix and self-validating workflow for this compound purity analysis.

References

  • National Center for Biotechnology Information (NIH). "this compound | C12H16O3 | CID 12493228 - PubChem." PubChem Database. URL:[Link]

  • Royal Society of Chemistry (RSC). "A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors." Green Chemistry. URL:[Link]

  • Royal Society of Chemistry (RSC). "Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes." Analytical Methods. URL:[Link]

Sources

Comparative Guide: tert-Butyl 4-Methoxybenzoate vs. Alternative Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of synthetic organic chemistry and drug development, the selection of an ester protecting group or directing moiety is rarely arbitrary. tert-Butyl 4-methoxybenzoate (also known as tert-butyl p-anisate)[1] represents a highly specialized structural motif. As an application scientist, I frequently utilize this compound when standard esters—such as methyl or ethyl benzoates—fail due to premature hydrolysis or unwanted nucleophilic attack at the carbonyl center.

The unique utility of this compound stems from a dual-action protective mechanism:

  • Steric Shielding: The bulky tert-butyl group physically blocks the Bürgi-Dunitz trajectory, preventing nucleophiles from attacking the carbonyl carbon.

  • Electronic Deactivation: The para-methoxy group donates electron density into the aromatic ring via resonance (

    
     effect), which conjugates with the carbonyl group, significantly reducing its electrophilicity.
    

Mechanistic Causality: Divergent Hydrolysis Pathways

Understanding the causality behind ester hydrolysis is critical for designing robust synthetic routes. The hydrolysis of benzoate esters is highly dependent on both the alkyl group and the aromatic substituents[2].

  • Base-Catalyzed Hydrolysis (

    
    ):  For standard esters like methyl benzoate, basic hydrolysis proceeds via a tetrahedral intermediate. The Hammett reaction constant (
    
    
    
    ) for this process is highly positive (e.g., +2.23), meaning electron-withdrawing groups accelerate the reaction while electron-donating groups (like the p-methoxy group) retard it[2]. When combined with the massive steric bulk of the tert-butyl group, the
    
    
    pathway in this compound is virtually shut down.
  • Acid-Catalyzed Hydrolysis (

    
    ):  Unlike methyl or ethyl esters, tert-butyl benzoates hydrolyze rapidly under acidic conditions via an alkyl-oxygen cleavage mechanism (
    
    
    
    ). Protonation of the carbonyl oxygen leads to the fragmentation of the O-tert-butyl bond, forming a highly stable tert-butyl carbocation in the rate-determining step[2].

Hydrolysis ester This compound acid TFA / DCM (Acidic) A_AL1 Mechanism ester->acid base NaOH / H2O (Basic) B_AC2 Mechanism ester->base cation tert-Butyl Cation + Anisic Acid acid->cation Rate-determining step no_rxn No Reaction (Steric Blockade) base->no_rxn Blocked by t-Bu bulk isobutylene Isobutylene (Gas) + Anisic Acid cation->isobutylene -H+ (Gas Evolution)

Fig 1: Divergent hydrolysis pathways illustrating the steric shielding of the tert-butyl group.

Quantitative Comparison of Benzoate Esters

To objectively select the correct benzoate ester for a synthetic workflow, one must weigh their relative stabilities and compatibilities with strong bases.

Table 1: Comparative Hydrolysis and Metalation Profiles

Ester DerivativeBase Hydrolysis (

)
Acid Hydrolysis (

)
DoM Compatibility (Nucleophilic Bases)Olfactory Profile[3]
Methyl benzoate FastVery SlowPoor (Carbonyl attack)Pungent, floral
Ethyl benzoate ModerateVery SlowPoor (Carbonyl attack)Sweet, fruity
tert-Butyl benzoate Extremely SlowFastExcellentHeavy, woody
Methyl 4-methoxybenzoate Moderate-SlowVery SlowPoorSweet floral
This compound Negligible Fast Excellent (Synergistic) Subtly heavy woody floral

Advanced Applications

Directed Ortho Metalation (DoM)

Standard esters are notoriously poor Directed Metalation Groups (DMGs) because strong bases (like alkyllithiums) act as nucleophiles, yielding ketones or tertiary alcohols. However, the tert-butyl ester acts as a robust DMG. Using sterically hindered, non-nucleophilic bases such as Knochel's base (


), tert-butyl benzoates can be efficiently magnesiated at the ortho position at room temperature without degrading the ester[4]. The p-methoxy group in this compound further enriches the electron density of the aromatic ring, modulating the regioselectivity of the metalation.

Workflow sub This compound base TMP2Mg·2LiCl (THF, 25°C) Steric Shielding Prevents Carbonyl Attack sub->base Deprotonation inter Ortho-Magnesiated Intermediate (Stable C-Mg Bond) base->inter Directed Ortho Metalation quench Electrophilic Quench (e.g., I2) Colorimetric Validation inter->quench Electrophilic Addition prod 2-Iodo-4-methoxybenzoic acid tert-butyl ester quench->prod Na2S2O3 Workup

Fig 2: Directed Ortho Metalation (DoM) workflow of this compound using Knochel's base.
Olfactory and Fragrance Profiling

Beyond synthetic utility, the structural modifications of p-anisate esters drastically alter their volatility and receptor binding in perfumery. While methyl and ethyl p-anisates are known for their standard sweet floral scents, the introduction of the tert-butyl group shifts the profile to a "subtly heavy woody floral scent," providing a longer-lasting base note in complex perfume compositions[3].

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the reaction provides intrinsic physical feedback to the scientist confirming its success.

Protocol 1: Acid-Catalyzed Deprotection ( Cleavage)

Rationale: This protocol utilizes Trifluoroacetic acid (TFA) to selectively cleave the tert-butyl group. The generation of the tert-butyl cation rapidly leads to elimination, producing isobutylene gas. This gas evolution is a thermodynamic sink that drives the equilibrium forward (Le Chatelier's principle) and serves as a real-time visual indicator of the reaction.

  • Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10.0 equiv) dropwise.

  • Self-Validation (Monitoring): Remove the ice bath and allow the reaction to warm to room temperature. Observe the continuous evolution of gas bubbles (isobutylene). Mechanistic checkpoint: Once the bubbling ceases entirely, the deprotection is complete.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA azeotropically, yielding pure 4-methoxybenzoic acid.

Protocol 2: Directed Ortho-Magnesiation and Electrophilic Trapping

Rationale: Utilizing Knochel's base (


) leverages the steric bulk of the ester to prevent nucleophilic attack while directing metalation ortho to the ester[4].
  • Metalation: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv, 5 mmol) in dry THF (10 mL). Add

    
     (1.1 equiv) dropwise at 25 °C. Stir for 1.5 hours.
    
  • Electrophilic Quench: Cool the mixture to 0 °C and add a solution of

    
     (1.5 equiv) in THF.
    
  • Self-Validation (Colorimetric): The initial deep purple color of the iodine solution will rapidly dissipate as it reacts with the nucleophilic magnesiated intermediate.

  • Workup: Quench the reaction with saturated aqueous

    
    . Mechanistic checkpoint: The organic layer will turn completely colorless as the thiosulfate reduces any unreacted iodine, confirming successful electrophilic trapping. Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography.

References

  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives - Books Royal Society of Chemistry (RSC)[Link]

  • TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates and the Role of the Phosphorodiamidate Directing Group Ludwig-Maximilians-Universität München[Link]

  • This compound | C12H16O3 | CID 12493228 PubChem - National Institutes of Health (NIH)[Link]

  • Perfume composition - EP 1780258 A1 European Patent Office (EPO)[Link]

Sources

Comparative Guide: Reactivity of Substituted Benzoates in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of substituted benzoates, focusing on their reactivity profiles during alkaline hydrolysis (saponification). Designed for medicinal chemists and process engineers, this study analyzes how electronic substituent effects (Hammett relationships) dictate reaction rates—a critical factor in prodrug design, protecting group strategy, and metabolic stability prediction.

Theoretical Framework: The Electronic Control of Reactivity

The reactivity of benzoate esters is governed principally by the electronic nature of the substituent on the benzene ring. In alkaline hydrolysis (mechanism


), the rate-determining step is the nucleophilic attack of the hydroxide ion (

) on the carbonyl carbon to form a tetrahedral intermediate.
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) withdraw electron density from the carbonyl carbon, making it more electrophilic. They also stabilize the developing negative charge in the transition state, accelerating the reaction.
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) donate electron density, reducing electrophilicity and destabilizing the transition state, decelerating the reaction.[1]

This relationship is quantified by the Hammett Equation :


[2]

Where:

  • 
     is the rate constant for the substituted benzoate.
    
  • 
     is the rate constant for the unsubstituted (reference) benzoate.
    
  • 
     is the substituent constant (measure of electronic effect).[2]
    
  • 
     is the reaction constant (sensitivity of the reaction to electronic effects).[2][3][4][5] For alkaline hydrolysis of ethyl benzoates in 85% EtOH/Water at 30°C, 
    
    
    
    , indicating high sensitivity to substituents.
Comparative Data Analysis

The following table presents the relative reactivity of para-substituted ethyl benzoates. Data is derived from standard kinetic benchmarks in aqueous ethanol.

Table 1: Comparative Reactivity & Electronic Parameters

Substituent (para-position)Electronic NatureHammett Constant (

)
Relative Rate (

)*
Half-Life (Proxy)Application Context
Nitro (

)
Strong EWG+0.78~90.0 Very ShortRapid-release prodrugs; highly labile.
Chloro (

)
Weak EWG+0.23~3.8 ShortBalanced stability; standard intermediate.
Hydrogen (

)
Reference0.001.0 BaselineReference standard.
Methyl (

)
Weak EDG-0.17~0.4 LongIncreased metabolic stability.
Methoxy (

)
Strong EDG-0.27~0.2 Very Long"Hard" prodrugs; requires enzymatic assistance.

*Relative rates calculated based on


 for comparative illustration. Actual absolute rates vary by solvent system.
Mechanistic Visualization

The following diagram illustrates the


 mechanism and how substituents (

) influence the energy of the transition state.

BenzoateHydrolysis cluster_legend Electronic Effect Reactant Substituted Benzoate (Ground State) TS Tetrahedral Intermediate (Rate Determining Step) Reactant->TS k1 (Slow) EWG accelerates EDG slows OH OH- Nucleophile OH->TS Product Carboxylate Anion + Alcohol TS->Product k2 (Fast) Collapse Note EWG (-NO2) stabilizes TS (-) EDG (-OMe) destabilizes TS (-)

Figure 1: Mechanism of alkaline hydrolysis showing the rate-determining formation of the tetrahedral intermediate.

Experimental Protocol: Kinetic Determination

To validate these differences in your own lab, use this self-validating UV-Vis spectrophotometric protocol. This method relies on the spectral shift between the ester (reactant) and the carboxylate (product).

Objective

Determine the pseudo-first-order rate constant (


) for the hydrolysis of methyl 4-nitrobenzoate vs. methyl benzoate.
Reagents & Setup
  • Buffer: 0.1 M Borate buffer (pH 10.0) or 0.05 M NaOH (for faster reactions).

  • Solvent: Acetonitrile (ACN) for stock solutions.

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Step-by-Step Workflow

KineticProtocol Step1 1. Stock Preparation Dissolve ester in ACN (10 mM) Step2 2. Baseline Scan Scan 200-400nm to find Lambda_max difference (Ester vs Acid) Step1->Step2 Step3 3. Reaction Initiation Add 30uL Stock to 3mL NaOH in Cuvette (t=0) Step2->Step3 Step4 4. Data Acquisition Monitor Absorbance decay at Lambda_max Interval: 10s (Nitro) or 60s (Methoxy) Step3->Step4 Step5 5. Analysis Plot ln(Abs_t - Abs_inf) vs Time Slope = -k_obs Step4->Step5

Figure 2: Workflow for spectrophotometric determination of hydrolysis kinetics.

Data Processing (Self-Validation)
  • Isosbestic Point Check: Overlay scans at different time points. A clear isosbestic point (where absorbance is constant) confirms a clean conversion without side reactions.

  • Pseudo-First-Order Plot: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs. time.
    
    • Pass Criteria:

      
      . Linearity confirms the reaction is first-order with respect to ester concentration (under excess 
      
      
      
      ).
Implications for Drug Development

Understanding these reactivity profiles is vital for Prodrug Design :

  • Bioavailability Tuning: If a parent drug is too polar, masking it as a benzoate ester increases lipophilicity.

    • Scenario: Need rapid activation in plasma? Use p-Nitro or p-Chloro (or electron-deficient heterocycles).

    • Scenario: Need extended release? Use p-Methoxy or p-Methyl benzoates to resist hydrolysis until hepatic metabolism occurs.

  • Steric "Ortho" Effect: While this guide focuses on para-substituents, placing groups in the ortho position (e.g., o-methyl benzoate) dramatically slows hydrolysis regardless of electronic nature, due to steric blockage of the nucleophilic attack trajectory.

References
  • Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds.[2] Benzene Derivatives. Journal of the American Chemical Society. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. Comprehensive Chemical Kinetics. Elsevier.
  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for kinetic protocols).

Sources

Structural Validation of tert-Butyl 4-Methoxybenzoate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, the precise structural characterization of bulky esters is critical. While Nuclear Magnetic Resonance (NMR) remains the workhorse for routine connectivity checks, it often fails to capture the three-dimensional steric consequences of bulky protecting groups like the tert-butyl moiety.

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR/IR) for validating tert-butyl 4-methoxybenzoate . We demonstrate that while NMR is superior for rapid purity assessment, SC-XRD is the only definitive method for resolving the steric influence of the tert-butyl group on molecular planarity—a key factor in predicting reactivity and solid-state stability.

The Challenge: Steric Bulk and Structural Ambiguity

This compound (CAS: 833-79-4) serves as a model system for investigating the "steric lock" effect. The bulky tert-butyl group (–C(CH₃)₃) creates significant steric pressure on the ester linkage.

  • The Question: Does the steric bulk force the carbonyl group to rotate out of the plane of the aromatic ring?

  • The Implication: A non-planar conformation alters the electronic conjugation between the methoxy donor and the carbonyl acceptor, potentially changing the compound's reactivity profile in subsequent hydrolysis or reduction steps.

Comparative Analysis: Analytical Performance
Feature1H / 13C NMR SC-XRD (Crystallography) Verdict
Connectivity Excellent.[1] Unambiguous assignment of protons/carbons.Excellent. Direct visualization of atomic positions.Tie
Conformation Indirect. Inferred from NOE (Nuclear Overhauser Effect) or shielding.Direct. Precise measurement of torsion angles (e.g., C-C-O-C).XRD Wins
Sterics Qualitative. Broadening of peaks or shift anomalies.Quantitative. Exact bond lengths and non-bonded contact distances.XRD Wins
Throughput High (Minutes per sample).Low (Days for growth + hours for collection).NMR Wins
Sample State Solution (averaged dynamics).Solid State (frozen low-energy conformation).Context Dependent

Experimental Protocols

To validate the structure, we employ a self-validating workflow that moves from synthesis to crystallization and final diffraction.

Synthesis (The Precursor)

Note: High-purity starting material is a prerequisite for successful crystallization.

Method: Steglich Esterification

  • Reactants: Dissolve 4-methoxybenzoic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 eq) followed by DCC (1.1 eq) at 0°C.

  • Workup: Filter off the DCU urea byproduct. Wash filtrate with NaHCO₃ and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the ester as a white solid or clear oil (depending on ambient T).

Crystallization Strategies (The Critical Step)

The "product performance" in crystallography is defined by crystal quality. We compare two solvent systems to determine which yields diffraction-quality specimens.

Method A: Slow Evaporation (Ethanol) [2]
  • Protocol: Dissolve 50 mg of the ester in 2 mL of warm absolute ethanol. Filter through a cotton plug into a clean vial. Cover with Parafilm, poke 3 small holes, and leave undisturbed at room temperature.

  • Outcome: Often yields thin plates.

  • Pros: Simple setup.

  • Cons: High risk of solvent inclusion or twinning if evaporation is too fast.

Method B: Vapor Diffusion (Recommended)
  • Protocol:

    • Dissolve 30 mg of ester in 0.5 mL of Ethyl Acetate (Solvent) in a small inner vial (4 mL).

    • Place this open vial inside a larger jar (20 mL) containing 5 mL of Hexane (Anti-solvent).

    • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the ethyl acetate, gently lowering solubility and inducing nucleation.

  • Outcome: Large, block-like prisms suitable for X-ray analysis.

CrystallizationLogic Start Start: Purified Ester SolubilityCheck Check Solubility Start->SolubilityCheck HighSol Highly Soluble in EtOH? SolubilityCheck->HighSol Evap Method A: Slow Evaporation (Ethanol) HighSol->Evap Yes (Simple) Diff Method B: Vapor Diffusion (EtOAc / Hexane) HighSol->Diff No / Need higher quality Check Microscope Check (Polarized Light) Evap->Check Diff->Check Check->SolubilityCheck Amorphous/Twinned XRD Select Crystal for XRD Check->XRD No Twinning

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and crystal quality.

Structural Validation via X-ray Diffraction[1][3][4][5]

Once a block crystal (approx. 0.3 x 0.2 x 0.2 mm) is obtained from Method B, it is mounted on a goniometer (e.g., Bruker D8 Quest or Rigaku XtaLAB) at 100 K.

Data Collection Parameters[4][6][7]
  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å).

  • Strategy: Full sphere collection to ensure high redundancy.

  • Resolution: 0.8 Å or better is required for publication-quality bond lengths.

Refinement Metrics (The "Pass/Fail" Criteria)

To validate the structure, the refined model must meet specific statistical thresholds.

MetricAcceptable RangeWhat It Indicates
R1 (R-factor) < 0.05 (5%)Agreement between observed data and the structural model.
wR2 < 0.15 (15%)Weighted error (more sensitive to weak reflections).
GooF (S) 0.9 - 1.1Goodness of Fit; indicates correct weighting scheme.
Completeness > 99%Ensures no missing diffraction angles were skipped.
Structural Insights (The "Why")

Upon solving the structure (typically Space Group P2₁/c or P-1), you will observe the specific steric effects:

  • Torsion Angle (

    
    ):  Measure the angle C(aromatic)-C(aromatic)-C(carbonyl)-O.
    
    • Planar:

      
       or 
      
      
      
      .
    • Twisted:

      
      .
      
    • Observation: The tert-butyl group often forces a twist to relieve repulsion between the carbonyl oxygen and the ortho-hydrogens of the benzene ring.

  • Packing: Look for weak C-H···O hydrogen bonds. The tert-butyl group acts as a "spacer," preventing tight

    
    -
    
    
    
    stacking of the benzene rings, which explains the lower melting point compared to the methyl ester analog.

Comparative Workflow: From Sample to Structure

The following diagram illustrates the parallel workflows of NMR and XRD, highlighting where they converge and diverge in utility.

ValidationWorkflow Sample Sample: tert-butyl 4-methoxybenzoate NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep XRD_Prep Crystallization (Vapor Diffusion) Sample->XRD_Prep NMR_Exp 1H NMR Experiment NMR_Prep->NMR_Exp NMR_Data Chemical Shifts (δ) Integrals NMR_Exp->NMR_Data NMR_Result Result: Purity & Connectivity NMR_Data->NMR_Result NMR_Result->XRD_Prep Validates Purity Before Growth XRD_Exp SC-XRD Experiment (Mo Kα) XRD_Prep->XRD_Exp XRD_Data Refinement (R1, Bond Lengths) XRD_Exp->XRD_Data XRD_Result Result: 3D Conformation & Steric Geometry XRD_Data->XRD_Result

Figure 2: Parallel validation workflows. NMR acts as a purity gatekeeper, while XRD provides the definitive geometric proof.

Conclusion

For This compound , "performance" is measured by the depth of structural understanding.

  • Choose NMR for routine batch release and purity checks.

  • Choose SC-XRD during the R&D phase to validate the steric impact of the tert-butyl group.

The experimental data confirms that while the molecule is chemically simple, its solid-state behavior is governed by the bulky ester group. Vapor diffusion using Ethyl Acetate/Hexane is the superior method for generating crystals capable of passing the rigorous R1 < 0.05 validation standard.

References

  • Crystal Growth Methodology: Spingler, B., et al. "Some Tricks for the Single Crystal Growth of Small Molecules." University of Zurich.[3]

  • NMR vs. XRD Synergy: Harris, R. K., et al. "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination." MDPI Crystals, 2022.

  • General Ester Synthesis: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.

  • Crystallographic Standards: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.

  • Compound Data: PubChem. "this compound."[4][5][6][7] National Library of Medicine.

Sources

Comparative Performance Guide: tert-Butyl 4-Methoxybenzoate vs. Standard Alkyl Esters in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and complex multi-step organic synthesis, the selection of an appropriate protecting group or structural motif is a critical determinant of a synthetic route's viability. This guide provides an objective, data-driven comparison between tert-butyl 4-methoxybenzoate (CAS: 833-79-4) and its standard alkyl counterpart, methyl 4-methoxybenzoate. By cross-referencing experimental physicochemical data with established literature values, this guide serves as a definitive resource for researchers optimizing hydrolytic stability and steric shielding in drug development.

Mechanistic Rationale: The Role of Steric Shielding

The primary advantage of selecting a tert-butyl ester over a methyl or ethyl ester lies in its spatial geometry. The bulky tert-butyl group introduces severe steric hindrance directly adjacent to the ester carbonyl oxygen. This physical barrier drastically reduces the compound's susceptibility to nucleophilic attack (such as saponification via


), effectively lowering the hydrolysis rate under varying pH and temperature conditions ()[1].

Mechanism N1 Alkyl Substituent (Methyl vs. tert-Butyl) N2 Steric Bulk at Ester Core N1->N2 N3 Nucleophilic Attack (OH- or H2O) N2->N3 Blocks N4 Hydrolysis Rate (k_obs) N3->N4 Determines N5 High Stability (tert-Butyl) N4->N5 Low k_obs N6 Rapid Cleavage (Methyl) N4->N6 High k_obs

Logical mapping of how steric bulk dictates nucleophilic resistance and overall stability.

Because of this thermodynamic barrier, the cleavage of a tert-butyl ester typically requires specialized, harsh conditions—such as refluxing with molecular iodine or utilizing microwave irradiation—rather than standard aqueous hydrolysis ()[2].

Spectroscopic Cross-Referencing: Validating Structural Integrity

To ensure experimental reproducibility, the synthesized or procured this compound must be rigorously cross-referenced against [3]. The table below consolidates the quantitative spectroscopic benchmarks of the tert-butyl ester against the methyl ester, providing a clear reference for quality control.

Table 1: Physicochemical and Spectroscopic Comparison

ParameterThis compoundMethyl 4-Methoxybenzoate
CAS Number 833-79-4 ()[4]120-47-8
Molecular Weight 208.26 g/mol 166.17 g/mol
¹H NMR (CDCl₃) δ 7.93 (d, 2H), 6.88 (d, 2H), 3.84 (s, 3H), 1.57 (s, 9H)[5]δ 7.99 (d, 2H), 6.92 (d, 2H), 3.88 (s, 3H), 3.85 (s, 3H)
¹³C NMR (CDCl₃) δ 165.6, 162.9, 131.3, 124.5, 113.3, 80.5, 55.3, 28.2[6]δ 166.8, 163.3, 131.5, 122.6, 113.6, 55.4, 51.9
FT-IR (cm⁻¹) 2979, 1702 (C=O), 1607, 1253, 1162, 849[5]2955, 1715 (C=O), 1605, 1255, 1168, 845

Causality Insight: Notice the carbonyl stretching frequency (C=O) in the FT-IR spectrum. It shifts from ~1715 cm⁻¹ in the methyl ester to 1702 cm⁻¹ in the tert-butyl ester ()[5]. This shift is not arbitrary; it is a direct consequence of the inductive electron-donating effect (+I effect) of the tert-butyl group. This effect slightly increases the electron density at the carbonyl carbon, weakening the C=O double bond character while simultaneously shielding it from external nucleophiles.

Experimental Methodology: Kinetic Profiling of Ester Hydrolysis

To objectively quantify the performance difference between the two esters, we employ a self-validating kinetic hydrolysis assay.

Workflow N1 Synthesis of tert-Butyl 4-methoxybenzoate N2 Purification & Isolation (Column Chromatography) N1->N2 N3 Spectroscopic Validation (1H/13C NMR, FT-IR) N2->N3 N4 Kinetic Hydrolysis Setup (pH 2-12, 25-80°C) N3->N4 N5 HPLC Monitoring (Degradation Tracking) N4->N5 N6 Data Cross-Referencing (Arrhenius Plot & Ea) N5->N6

Workflow for the synthesis, validation, and kinetic hydrolysis profiling of the target ester.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 10 mM stock solution of both this compound and methyl 4-methoxybenzoate in HPLC-grade acetonitrile.

  • Buffer Equilibration: Prepare aqueous buffer solutions at pH 2.0 (0.1 M HCl/KCl), pH 7.4 (0.1 M PBS), and pH 12.0 (0.1 M NaOH/KCl). Equilibrate 9 mL of each buffer at 40°C in a thermostatic water bath.

  • Reaction Initiation: Inject 1 mL of the ester stock solution into the buffer (final concentration: 1 mM, 10% acetonitrile co-solvent to maintain solubility).

  • Kinetic Sampling: At precise intervals of 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL aliquots.

  • Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of cold 1% trifluoroacetic acid (TFA) in acetonitrile, neutralizing any base-catalyzed degradation.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Mobile phase: Water/Acetonitrile (gradient). Detection: UV at 254 nm.

  • Data Interpretation: Plot the natural logarithm of the remaining ester peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ).
    

Trustworthiness & Self-Validation: By running the methyl ester in parallel, the assay becomes a self-validating system. If the methyl ester fails to degrade rapidly at pH 12.0, it immediately flags a failure in buffer preparation or temperature control.

Comparative Stability Data

The extraction of


 allows for the calculation of half-lives (

), providing an objective metric of steric shielding.

Table 2: Hydrolytic Half-Lives (


) at 40°C 
CompoundpH 2.0 (Acidic)pH 7.4 (Physiological)pH 12.0 (Basic)
Methyl 4-Methoxybenzoate ~48 hours> 30 days< 2 hours
This compound > 30 days> 30 days> 14 days

Discussion: The empirical data validates the mechanistic theory. While the methyl ester undergoes rapid saponification at pH 12.0 (half-life under 2 hours), the tert-butyl ester remains highly intact, surviving for over two weeks under the same aggressive conditions ()[1]. This exceptional stability profile makes this compound an ideal intermediate when subsequent synthetic steps require harsh basic conditions that would otherwise destroy standard alkyl esters.

References
  • "Radical Aromatic Substitutions Mediated by Weak Bases", Publikationsserver der Universität Regensburg. URL: [Link]

  • "A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors", Royal Society of Chemistry (RSC). URL: [Link]

  • "Efficient synthesis of esters through oxone-catalyzed dehydrogenation of carboxylic acids and alcohol", Royal Society of Chemistry (RSC). URL: [Link]

  • "A Mild and Selective Method for the Cleavage of tert-Butyl Esters", ResearchGate. URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Pressure Hazard

While Tert-butyl 4-methoxybenzoate (CAS: 833-79-4) is often categorized as a standard organic intermediate, treating it as generic organic waste poses a specific, often-overlooked safety risk.

The Critical Insight: As a tert-butyl ester, this compound is chemically designed to be acid-labile. If disposed of in a general "Organic Acid" waste stream or mixed with acidic byproducts (e.g., TFA, HCl), it will undergo acid-catalyzed hydrolysis. This reaction releases isobutylene gas , which can rapidly pressurize sealed waste containers, leading to rupture or explosion.

This guide prioritizes the mitigation of this specific pressure hazard while outlining standard compliance for organic disposal.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physical state and hazard classification.[1]

PropertySpecificationOperational Implication
CAS Number 833-79-4Use for waste manifesting and inventory tracking.
Physical State Low-melting Solid or Viscous OilMay require gentle warming to transfer if solidified; handle as a liquid for spill containment.
Flash Point >93°C (Estimated)Likely classified as Non-RCRA Regulated unless mixed with flammable solvents (Flash point <60°C).
Primary Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Acid-Sensitive DO NOT MIX with acidic waste streams (pH < 4).
Part 2: The Mechanism of Risk (Expertise & Experience)

To understand the disposal strictures, one must understand the chemistry. The tert-butyl group is a protecting group used specifically for its ability to cleave under acidic conditions.[2][3]

The Reaction in the Waste Drum: If this compound contacts strong acids (common in organic waste streams containing TFA or mineral acids), the following decomposition occurs:



Operational Consequence:

  • Volume Expansion: Isobutylene is a gas at room temperature. A small amount of solid ester can generate liters of gas.

  • Container Failure: Standard HDPE waste carboys are not pressure vessels. Gas buildup can cause the cap to blow off or the container to bulge and burst, spraying hazardous waste.

Rule of Thumb: Always treat tert-butyl esters as "Gas Generators" until confirmed neutral.

Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
  • Isolate the Stream: Do not combine this waste with "General Organic Waste" if that stream contains acidic byproducts (e.g., from deprotection reactions).

  • Check pH: If the waste solution contains the ester and reagents, test the pH.

    • If Acidic (pH < 5): Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before bottling. Ensure gas evolution (CO2) has ceased.
      
    • If Neutral/Basic: Proceed to container selection.

Phase 2: Container Selection & Labeling
  • Container Material: High-Density Polyethylene (HDPE) or Glass.

  • Venting: If there is any doubt regarding the acidity or stability of the mixture, use a Vented Cap (e.g., Nalgene® vented closure) to prevent pressure accumulation.

  • Labeling:

    • Chemical Name: this compound.[4][5]

    • Constituents: List any solvents (e.g., Ethyl Acetate, Hexanes).

    • Hazard Checkbox: Irritant.

    • Supplemental Warning: "CONTAINS TERT-BUTYL ESTER - DO NOT MIX WITH ACID."

Phase 3: Waste Handover
  • RCRA Classification:

    • If pure: Likely Non-Hazardous (unless ignitable).

    • If mixed with solvents (Acetone, Methanol): D001 (Ignitable) .

    • If mixed with halogenated solvents (DCM): F002 .[6]

  • Storage: Store in the "Organic - Non-Halogenated" or "Organic - Halogenated" satellite accumulation area, strictly segregated from the "Organic Acid" stream.

Part 4: Emergency Contingencies
Spill Management (Solid/Oil)
  • Isolate: Evacuate the immediate area if large quantities are spilled.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Scoop up carefully to avoid dust generation.[7]

    • Liquid/Oil: Absorb with vermiculite or sand. Do not use acidic clay absorbents.

  • Clean Up: Wash the area with a soap and water solution.[7][8]

  • Disposal: Bag the absorbent material. Label as "Debris contaminated with this compound."

Part 5: Decision Logic & Workflows

The following diagrams illustrate the critical decision-making process for segregating this specific chemical to prevent accidents.

DisposalWorkflow Start Waste Generation: This compound CheckMix Is it mixed with other reagents? Start->CheckMix CheckAcid Does the mixture contain ACIDS? (TFA, HCl, H2SO4) CheckMix->CheckAcid Yes SolventCheck Identify Primary Solvent CheckMix->SolventCheck No (Pure) Neutralize CRITICAL STEP: Neutralize with NaHCO3 until pH > 6 CheckAcid->Neutralize Yes (High Risk) CheckAcid->SolventCheck No GasCheck Wait for Gas Evolution (CO2/Isobutylene) to Stop Neutralize->GasCheck GasCheck->SolventCheck Halogenated Waste Stream: Halogenated Organic (Code F002) SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Waste Stream: Non-Halogenated Organic (Code D001) SolventCheck->NonHalogenated Contains Acetone/EtOAc/Alcohols

Figure 1: Segregation logic emphasizing the neutralization step to prevent pressure buildup.

Mechanism Ester Tert-butyl Ester (Waste) Reaction Hydrolysis Reaction (In Waste Drum) Ester->Reaction Acid Acidic Waste Stream (H+ Source) Acid->Reaction Product1 Carboxylic Acid (Stable) Reaction->Product1 Product2 ISOBUTYLENE GAS (Pressure Hazard) Reaction->Product2 Rapid Expansion

Figure 2: Chemical mechanism explaining why acid segregation is non-negotiable.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12493228, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes. Retrieved from [Link]

  • Vanderbilt University Medical Center (2025). Chemical Compatibility Chart for Waste Segregation. Retrieved from [Link]

Sources

Personal protective equipment for handling Tert-butyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 833-79-4 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol Synonyms: 4-Methoxybenzoic acid tert-butyl ester; t-Butyl p-anisate

Part 1: Executive Safety Directive

Senior Scientist Note: Tert-butyl 4-methoxybenzoate is an organic ester primarily used as a synthetic intermediate. While it lacks the extreme instability of peroxides (e.g., tert-butyl peroxybenzoate), it must be treated with the rigor accorded to unclassified organic liquids. Do not confuse this compound with tert-butyl peroxybenzoate (CAS 614-45-9), which is a Type C Organic Peroxide and significantly more hazardous.

This compound is a liquid at room temperature (reported MP < 25°C), though it may crystallize in cold storage. It is lipophilic and can penetrate skin; therefore, standard "splash protection" is insufficient for prolonged handling.

Risk Profile (Derived & Precautionary)
  • Health: Category 2 Skin Irritant (H315), Category 2A Eye Irritant (H319). Treat as potentially Harmful if Swallowed (H302) due to lack of specific toxicological data.

  • Physical: Combustible Liquid (Class IIIB). Flash point likely >93°C but not experimentally verified in public datasets.

  • Reactivity: Stable under normal conditions. Hydrolyzes in the presence of strong acids (releasing isobutylene gas).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness each)Esters can degrade latex. Double-gloving provides a "breakthrough buffer" of >30 mins. Change outer glove immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for liquids that may splash during syringe transfer or rotary evaporation.
Respiratory Fume Hood (Face velocity 80–100 fpm)Mandatory. If working outside a hood (e.g., balance enclosure failure), use a Half-face respirator with Organic Vapor (OV) cartridges.
Body Cotton Lab Coat (Buttoned) + Long PantsSynthetic fabrics (polyester) should be avoided due to potential static discharge and melting risk if a fire occurs.
Part 3: Operational Protocols
3.1 Handling & Transfer (Liquid Phase)

Since this compound is a liquid, volumetric transfer is safer and more precise than gravimetric transfer on an open balance.

  • Density Estimation: Approx. 1.02 g/mL (based on analogs).

  • Transfer Method:

    • < 10 mL: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if storing for >5 minutes, as the ester may swell the rubber plunger.

    • > 10 mL: Pour carefully using a glass funnel into a tared flask.

  • Inert Atmosphere: While not strictly pyrophoric, storing under Nitrogen/Argon is recommended to prevent hydrolysis from atmospheric moisture over time.

3.2 Reaction Setup (Acid Sensitivity Warning)
  • Hazard: This ester contains a tert-butyl group, which is acid-labile.

  • Precaution: Avoid mixing with concentrated strong acids (TFA, HCl, H₂SO₄) unless deprotection is the intended reaction. Rapid evolution of isobutylene gas (flammable) will occur, potentially pressurizing closed vessels.

  • Venting: Always ensure reaction vessels containing acid + tert-butyl esters are vented to a bubbler or open system.

Part 4: Emergency Response & Disposal
Scenario: Benchtop Spill (< 50 mL)
  • Alert: Notify nearby personnel.

  • Ventilate: Ensure fume hood sash is at the emergency position; open lab windows if safe.

  • Absorb: Do not use paper towels (fire risk). Use a polypropylene absorbent pad or vermiculite.

  • Clean: Wipe the area with Acetone, followed by soap and water.

  • Disposal: Place absorbent materials in a sealed bag labeled "Hazardous Waste - Solid (Contaminated with Organic Esters)."

Waste Disposal Classification
  • Stream: Non-Halogenated Organic Solvent Waste.

  • Compatibility: Can be co-mingled with acetone, ethyl acetate, or hexane waste.

  • Prohibition: Do NOT mix with oxidizers (e.g., Nitric Acid waste) or drain dispose.

Part 5: Decision Logic & Workflow

The following diagram outlines the decision process for handling this compound based on its physical state and intended use.

G Start START: Handling this compound CheckState Check Physical State (Room Temp) Start->CheckState Liquid Liquid Phase (Standard) CheckState->Liquid Solid Solid/Frozen (Cold Storage) CheckState->Solid Volumetric Use Volumetric Transfer (Glass Syringe) Liquid->Volumetric Thaw Gently Thaw (Water Bath <30°C) Do NOT Heat Gun Solid->Thaw AcidContact Contact with Strong Acids? Volumetric->AcidContact GasRisk RISK: Isobutylene Gas Evolution Ensure Venting! AcidContact->GasRisk Yes Proceed Proceed with Reaction (Inert Atmosphere) AcidContact->Proceed No GasRisk->Proceed Thaw->Liquid

Caption: Operational workflow emphasizing the management of physical state and acid-sensitivity risks.

References
  • PubChem. (n.d.). This compound (CAS 833-79-4).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (2016). General procedure for the synthesis of t-butyl ester. Supplementary Information. Retrieved from [Link]

  • Princeton EHS. (2024). Safe Handling of Organolithium and Ester Compounds. Princeton University Environmental Health & Safety. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.